molecular formula C13H18O B135077 1-(4-Isobutylphenyl)propan-1-one CAS No. 59771-24-3

1-(4-Isobutylphenyl)propan-1-one

Cat. No.: B135077
CAS No.: 59771-24-3
M. Wt: 190.28 g/mol
InChI Key: GPZIKPBHFMNTOH-UHFFFAOYSA-N
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Description

1-(4-Isobutylphenyl)propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(2-methylpropyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZIKPBHFMNTOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208503
Record name 4'-Isobutylpropiophenone
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59771-24-3
Record name 1-[4-(2-Methylpropyl)phenyl]-1-propanone
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Record name 4'-Isobutylpropiophenone
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Record name 4'-Isobutylpropiophenone
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Record name 4'-isobutylpropiophenone
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)propan-1-one, a key intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, is a compound of significant interest in pharmaceutical chemistry. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust manufacturing processes. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, supported by experimental protocols and spectral data.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These values are crucial for a variety of applications, from reaction kinetics to formulation development.

PropertyValueSource(s)
Molecular Formula C₁₃H₁₈O[1][2]
Molecular Weight 190.28 g/mol [1][2]
Physical State Not explicitly stated, but implied to be a liquid at room temperature.
Boiling Point 86-87 °C at 0.3 Torr110-115 °C at 3 mmHg116-125 °C at 270 Pa[3]
Density (Predicted) 0.934 ± 0.06 g/cm³[3]
Solubility Insoluble in water; soluble in organic solvents.

Spectral Analysis

Spectral analysis is a cornerstone of chemical identification and structural elucidation. Below are the available spectral data for this compound.

¹H NMR Spectroscopy

A 60 MHz ¹H NMR spectrum of this compound is available, providing insight into the proton environments within the molecule.[4]

Experimental Protocols

The accurate determination of physicochemical properties relies on standardized experimental procedures. The following sections detail the general methodologies for measuring the key properties of organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is the distillation method.

Protocol:

  • Place a small volume of the sample (approximately 5 mL) into a distillation flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor.

  • Heat the flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

  • It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be determined using a pycnometer or a volumetric flask.

Protocol:

  • Accurately weigh a clean, dry pycnometer or volumetric flask (W1).

  • Fill the flask to the calibration mark with the liquid sample, ensuring there are no air bubbles.

  • Weigh the flask with the sample (W2).

  • The mass of the sample is (W2 - W1).

  • The volume of the sample is the calibrated volume of the flask.

  • Density is calculated as mass divided by volume.

Determination of Solubility

A qualitative assessment of solubility can be performed by observing the dissolution of a solute in a solvent.

Protocol:

  • Add a small, measured amount of this compound to a test tube.

  • Add a small volume of the solvent to be tested (e.g., water, ethanol, acetone).

  • Agitate the mixture vigorously.

  • Observe whether the solute dissolves completely, partially, or not at all.

  • The process can be repeated with different solvents to create a solubility profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules.

¹H NMR Protocol:

  • Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution into a clean NMR tube to a height of about 4-5 cm.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard procedures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol (for a liquid sample):

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin film.

  • Place the salt plates in the sample holder of the IR spectrometer.

  • Acquire the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Protocol (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer.

  • The sample is vaporized and then ionized by a high-energy electron beam.

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a chemical intermediate like this compound.

G cluster_0 Initial Assessment cluster_1 Physical Properties cluster_2 Spectroscopic Analysis cluster_3 Data Compilation and Reporting A Compound Synthesis and Purification B Preliminary Identification (e.g., TLC, GC) A->B C Determine Physical State (Solid/Liquid/Gas) B->C G ¹H NMR Spectroscopy B->G D Measure Boiling Point C->D E Measure Density C->E F Assess Solubility C->F K Tabulate All Physicochemical Data D->K E->K F->K H ¹³C NMR Spectroscopy G->H I Infrared (IR) Spectroscopy H->I J Mass Spectrometry (MS) I->J J->K L Document Experimental Protocols K->L M Generate Technical Guide/ Whitepaper L->M

Caption: Workflow for Physicochemical Characterization.

References

An In-depth Technical Guide to 4'-Isobutylpropiophenone (CAS 59771-24-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of the compound identified by CAS number 59771-24-3. This compound is chemically known as 4'-Isobutylpropiophenone, with alternative names including 1-[4-(2-Methylpropyl)phenyl]-1-propanone and p-Isobutylpropiophenone.[1][2] It is a key intermediate in the pharmaceutical industry, most notably in the synthesis of Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID).[1][2][3]

It is important to clarify a potential ambiguity in the initial topic query. The CAS number 59771-24-3 correctly corresponds to 4'-Isobutylpropiophenone. The name "5-(4-chlorobutyl)-1-cyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione" does not correspond to this CAS number and appears to be a conflation of different chemical entities. Searches for this pyrimidinetrione derivative did not yield a known compound with this specific structure. However, a similarly named compound, 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS 73963-42-5), is a known intermediate in the synthesis of the drug Cilostazol.[4][5] This guide will focus exclusively on the verified compound for CAS 59771-24-3, 4'-Isobutylpropiophenone.

Chemical Structure and Properties

4'-Isobutylpropiophenone is an aromatic ketone. Its structure features a propiophenone core substituted with an isobutyl group at the para position of the phenyl ring.

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of 4'-Isobutylpropiophenone is presented in the table below for easy reference.

PropertyValueSource(s)
CAS Number 59771-24-3[1][2]
Molecular Formula C₁₃H₁₈O[1][2]
Molecular Weight 190.28 g/mol [1][2]
IUPAC Name 1-[4-(2-methylpropyl)phenyl]propan-1-one---
Synonyms 4'-Isobutylpropiophenone, p-Isobutylpropiophenone, 1-(4-Isobutylphenyl)propan-1-one[1][2]
Appearance Not explicitly stated, but likely a liquid or low-melting solid---
Boiling Point 86-87 °C at 0.3 Torr; 116-125 °C at 270 Pa[1]
Density 0.934 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in organic solvents---

Synthesis of 4'-Isobutylpropiophenone

The primary method for the industrial synthesis of 4'-Isobutylpropiophenone is the Friedel-Crafts acylation of isobutylbenzene.[6] An alternative and more modern approach involves continuous-flow synthesis, which offers improved efficiency and safety.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4'-Isobutylpropiophenone via the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[6][7]

Materials:

  • Isobutylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or Iron(III) chloride (FeCl₃)

  • Dichloromethane (CH₂Cl₂) or other suitable inert solvent

  • Ice-cold water

  • 5% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a stirrer

  • Claisen adapter

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a Claisen adapter fitted with a dropping funnel and a reflux condenser, add the Lewis acid catalyst (e.g., 4.0 mmol FeCl₃) and the solvent (e.g., 6 mL CH₂Cl₂).

  • Addition of Acylating Agent: To the stirred suspension, add propionyl chloride (4.6 mmol) dissolved in the solvent.

  • Addition of Substrate: Slowly add a solution of isobutylbenzene (4.6 mmol) in the solvent dropwise from the dropping funnel over approximately 5-10 minutes. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

  • Reaction: After the addition is complete, stir the mixture for an additional 10-15 minutes at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing ice-cold water (e.g., 5 mL). The first milliliter should be added dropwise. Stir for 5 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Add more water (e.g., 10 mL) and extract the aqueous layer with dichloromethane (2 x 5 mL).

  • Washing: Combine the organic layers and wash with a 5% aqueous NaOH solution (10 mL) to remove any acidic impurities, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes. Filter the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude 4'-Isobutylpropiophenone can be purified by vacuum distillation.

Experimental Workflow: Friedel-Crafts Acylation

Friedel_Crafts_Acylation Isobutylbenzene Isobutylbenzene ReactionMixture Reaction Mixture Isobutylbenzene->ReactionMixture PropionylChloride Propionyl Chloride PropionylChloride->ReactionMixture LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->ReactionMixture Solvent Inert Solvent (e.g., CH2Cl2) Solvent->ReactionMixture Quenching Quenching (Ice-cold water) ReactionMixture->Quenching Extraction Extraction (CH2Cl2) Quenching->Extraction Washing Washing (NaOH, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Vacuum Distillation Evaporation->Purification FinalProduct 4'-Isobutylpropiophenone Purification->FinalProduct

Caption: Workflow for the synthesis of 4'-Isobutylpropiophenone via Friedel-Crafts acylation.

Continuous-Flow Synthesis

Continuous-flow synthesis of 4'-Isobutylpropiophenone, as part of a multi-step synthesis of Ibuprofen, has been reported.[8] This methodology offers significant advantages in terms of safety, efficiency, and scalability. In a typical setup, streams of the reactants (isobutylbenzene and an acylating agent) and a catalyst are continuously pumped and mixed in a microreactor or a coil reactor at a controlled temperature and pressure. The product stream is then collected, and can often be used in the subsequent reaction step without extensive purification.[2][9][10]

Analytical Methods

The purity and identity of 4'-Isobutylpropiophenone are crucial for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC (RP-HPLC) method can be employed for the analysis of 4'-Isobutylpropiophenone.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh a reference standard of 4'-Isobutylpropiophenone and dissolve it in methanol to prepare a stock solution (e.g., 1000 µg/mL). Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve.

  • Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like 4'-Isobutylpropiophenone.

Instrumentation and Conditions:

  • GC-MS System: A standard GC system coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polymethylsiloxane) is suitable. A typical dimension would be 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250-300°C.

  • Oven Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 2-5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-400.

Sample Preparation:

Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL) and inject into the GC-MS system.

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of 4'-Isobutylpropiophenone is expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone at around 1680-1700 cm⁻¹, aromatic C-H stretching above 3000 cm⁻¹, and C-H stretching of the alkyl groups below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons (in the range of 7-8 ppm), the methylene protons of the propionyl group adjacent to the carbonyl (a quartet around 2.9-3.1 ppm), the methyl protons of the propionyl group (a triplet around 1.1-1.3 ppm), the methylene protons of the isobutyl group (a doublet), the methine proton of the isobutyl group (a multiplet), and the two methyl groups of the isobutyl group (a doublet).

  • ¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon around 200 ppm, signals for the aromatic carbons, and signals for the carbons of the propionyl and isobutyl groups in the aliphatic region.

Biological Activity and Applications

The primary and well-documented application of 4'-Isobutylpropiophenone is as a crucial intermediate in the synthesis of Ibuprofen.[1][2][3] Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) that works by inhibiting cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins that cause pain and inflammation.

There is limited publicly available information on the direct biological activity or mechanism of action of 4'-Isobutylpropiophenone itself. As an aryl ketone, it may possess other biological activities, but its primary significance in the field of drug development is its role as a precursor to Ibuprofen. The logical relationship is straightforward: 4'-Isobutylpropiophenone is converted to Ibuprofen through a series of chemical reactions.

Logical Relationship: Synthesis of Ibuprofen

Ibuprofen_Synthesis Start 4'-Isobutylpropiophenone (CAS 59771-24-3) ReactionStep Further Synthetic Steps (e.g., Willgerodt-Kindler reaction, hydrolysis) Start->ReactionStep End Ibuprofen (NSAID) ReactionStep->End

Caption: The role of 4'-Isobutylpropiophenone as a key intermediate in the synthesis of Ibuprofen.

Safety and Handling

4'-Isobutylpropiophenone should be handled with appropriate safety precautions in a laboratory or industrial setting. Based on available safety data sheets, it may cause skin and eye irritation and may cause respiratory irritation.

Precautionary Statements:

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • Wash skin thoroughly after handling.

  • Use only outdoors or in a well-ventilated area.

  • Wear protective gloves/protective clothing/eye protection/face protection.

  • IF ON SKIN: Wash with plenty of soap and water.

  • IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Store in a well-ventilated place. Keep container tightly closed.

Conclusion

4'-Isobutylpropiophenone (CAS 59771-24-3) is a commercially significant chemical intermediate, primarily valued for its role in the synthesis of Ibuprofen. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis protocols, and analytical methods. For researchers and professionals in drug development, a thorough understanding of this compound's characteristics is essential for the efficient and safe production of this important NSAID. The provided experimental outlines for synthesis and analysis serve as a valuable resource for laboratory and industrial applications.

References

An In-depth Technical Guide to 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the chemical properties of 1-(4-Isobutylphenyl)propan-1-one, a compound of interest to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known by its IUPAC name 1-[4-(2-methylpropyl)phenyl]propan-1-one, is an aromatic ketone.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C13H18O[1][2][][4]
Molecular Weight 190.28 g/mol [1][2][]
IUPAC Name 1-[4-(2-methylpropyl)phenyl]propan-1-one[1][]
CAS Number 59771-24-3[1][2][][4]
Synonyms p-Isobutylpropiophenone, 4'-Isobutylpropiophenone[1][]

Structural Information

The molecular structure of this compound is characterized by a propan-1-one group attached to a phenyl ring, which is substituted with an isobutyl group at the para position.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically found in peer-reviewed scientific literature and patents. Researchers interested in specific experimental methodologies are encouraged to consult these resources.

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, molecular formula, and molecular weight of the compound.

Chemical Identity of this compound A This compound B Molecular Formula C13H18O A->B has C Molecular Weight 190.28 g/mol A->C has

Caption: Relationship between compound name, formula, and weight.

References

An In-depth Technical Guide to 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-isobutylphenyl)propan-1-one, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The information herein is curated for professionals in research and development, offering detailed data, experimental protocols, and logical workflows to support advanced scientific endeavors.

Core Compound Identification and Properties

This compound, also known as p-isobutylpropiophenone, is an aromatic ketone. It serves as a significant precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably ibuprofen.[1] Its chemical structure and properties are fundamental to its reactivity and application in organic synthesis.

Below is a summary of its key identifiers and physicochemical properties.

Identifier Value
IUPAC Name 1-[4-(2-methylpropyl)phenyl]propan-1-one[1]
Synonyms p-Isobutylpropiophenone, 4'-Isobutylpropiophenone[1][2]
CAS Number 59771-24-3[1]
Molecular Formula C13H18O[1]
Molecular Weight 190.28 g/mol [1]
SMILES CCC(=O)C1=CC=C(C=C1)CC(C)C[1]
InChI InChI=1S/C13H18O/c1-4-13(14)12-7-5-11(6-8-12)9-10(2)3/h5-8,10H,4,9H2,1-3H3[1]
InChIKey GPZIKPBHFMNTOH-UHFFFAOYSA-N[1]

Experimental Protocols: Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of isobutylbenzene.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry and is widely used in industrial applications for the synthesis of aromatic ketones.

Objective: To synthesize this compound from isobutylbenzene and propionyl chloride.

Materials:

  • Isobutylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl3) (Lewis acid catalyst)

  • Dichloromethane (solvent)

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO3), aqueous solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous aluminum chloride to dichloromethane.

  • Addition of Reactants: Cool the mixture in an ice bath. Slowly add propionyl chloride to the flask, followed by the dropwise addition of isobutylbenzene.

  • Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the mixture over crushed ice and an aqueous solution of hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product.

Logical Workflow: Synthesis via Friedel-Crafts Acylation

The following diagram illustrates the logical workflow for the synthesis of this compound as described in the experimental protocol.

G Synthesis Workflow of this compound cluster_reactants Reactants and Catalyst cluster_process Reaction and Workup cluster_product Product Isobutylbenzene Isobutylbenzene Reaction Friedel-Crafts Acylation in Dichloromethane Isobutylbenzene->Reaction PropionylChloride Propionyl Chloride PropionylChloride->Reaction AlCl3 AlCl3 (Catalyst) AlCl3->Reaction Quenching Quenching with HCl (aq) Reaction->Quenching Reaction Mixture Extraction Liquid-Liquid Extraction Quenching->Extraction Quenched Mixture Drying Drying and Solvent Removal Extraction->Drying Organic Layer Product This compound Drying->Product Crude Product

Caption: Logical workflow for the synthesis of this compound.

References

The Pivotal Role of 1-(4-Isobutylphenyl)propan-1-one in Modern Ibuprofen Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen, a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), is synthesized through various industrial routes. Among these, the pathways involving the intermediate 1-(4-isobutylphenyl)propan-1-one represent a significant area of process chemistry optimization. This technical guide provides an in-depth analysis of the synthesis of this key intermediate and its subsequent conversion to ibuprofen. Detailed experimental protocols, quantitative data, and process workflows are presented to offer a comprehensive resource for researchers and professionals in drug development and manufacturing.

Introduction

The synthesis of 2-(4-isobutylphenyl)propanoic acid, widely known as ibuprofen, has evolved significantly since its discovery. Early industrial methods, such as the Boots process, were characterized by multiple steps and low atom economy. Modern approaches, including the BHC process, have streamlined the synthesis, improving efficiency and reducing environmental impact.[1] A key intermediate in several potential and existing synthetic routes is this compound. This guide focuses on the preparation of this ketone and its conversion to ibuprofen, offering a detailed examination of the underlying chemistry and practical methodologies.

Synthesis of this compound

The most direct method for the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[2]

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of propionyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich isobutylbenzene ring, primarily at the para position due to the ortho,para-directing effect and steric hindrance of the isobutyl group. Subsequent deprotonation of the resulting arenium ion intermediate yields the final product, this compound, and regenerates the catalyst.[1]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a generalized procedure based on established methods for Friedel-Crafts acylation.[1][3][4]

Materials:

  • Isobutylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) dropwise to the cooled suspension with vigorous stirring over 15-20 minutes.

  • After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise from the addition funnel over 30 minutes, maintaining the temperature at 0°C.

  • Once the addition of isobutylbenzene is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data

The yield and purity of this compound are dependent on the reaction conditions, including temperature, reaction time, and the purity of reagents.

ParameterTypical ValueReference
Yield 60-80%General Friedel-Crafts literature
Purity >95% (after purification)General Friedel-Crafts literature

Conversion of this compound to Ibuprofen

Several synthetic strategies can be employed to convert this compound to ibuprofen. These methods typically involve the introduction of a carboxylic acid group at the alpha-position to the carbonyl group, followed by reduction or rearrangement.

Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction provides a method to convert aryl alkyl ketones into the corresponding terminal amides or thioamides, which can then be hydrolyzed to carboxylic acids.[5][6] This reaction involves heating the ketone with sulfur and a secondary amine, such as morpholine.

Materials:

  • This compound

  • Sulfur powder

  • Morpholine

  • Pyridine (solvent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), sulfur (2.5 equivalents), and morpholine (2.5 equivalents) in pyridine.

  • Heat the mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with dilute HCl and then with water.

  • Dry the organic layer and concentrate to obtain the crude thioamide.

  • Hydrolyze the thioamide by refluxing with a strong base (e.g., NaOH in ethanol/water), followed by acidification with HCl to yield ibuprofen.

  • Purify the final product by recrystallization.

ParameterTypical ValueReference
Yield (Thioamide) 50-70%[5][6]
Yield (Hydrolysis) >90%General hydrolysis literature
Overall Yield 45-65%Calculated
Alternative Synthetic Routes

Other potential routes for the conversion include:

  • Haloform Reaction and Rearrangement: Conversion of the methyl ketone to a carboxylic acid with one less carbon via the haloform reaction is not directly applicable here. However, related rearrangements of α-haloketones could be explored.

  • Oxidation of an Intermediate Aldehyde: A multi-step process involving the formation of an epoxide from the corresponding acetophenone, followed by rearrangement to an aldehyde and subsequent oxidation to the carboxylic acid has been reported for the synthesis of ibuprofen.[7] A similar strategy could potentially be adapted starting from this compound.

Process Workflows and Signaling Pathways

The synthesis of ibuprofen from isobutylbenzene via this compound can be visualized as a series of interconnected steps.

Ibuprofen_Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Ibuprofen Isobutylbenzene Isobutylbenzene Acylation Friedel-Crafts Acylation Isobutylbenzene->Acylation PropionylChloride Propionyl Chloride PropionylChloride->Acylation Intermediate This compound Acylation->Intermediate Conversion Willgerodt-Kindler Reaction Intermediate->Conversion Hydrolysis Hydrolysis Conversion->Hydrolysis Ibuprofen Ibuprofen Hydrolysis->Ibuprofen

Caption: Synthetic workflow from isobutylbenzene to ibuprofen.

The mechanism of the Friedel-Crafts acylation involves the generation of an electrophile that attacks the aromatic ring.

Friedel_Crafts_Mechanism PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ AlCl3->AcyliumIon AreniumIon Arenium Ion Intermediate AcyliumIon->AreniumIon Isobutylbenzene Isobutylbenzene Isobutylbenzene->AreniumIon + Acylium Ion Product 1-(4-Isobutylphenyl) propan-1-one AreniumIon->Product - H⁺

Caption: Mechanism of Friedel-Crafts acylation.

Conclusion

This compound serves as a valuable intermediate in the synthesis of ibuprofen. Its preparation via Friedel-Crafts acylation is a robust and well-understood process. The subsequent conversion to ibuprofen, particularly through the Willgerodt-Kindler reaction, offers a viable, albeit multi-step, pathway. Further research into more direct and efficient catalytic conversions of this compound to ibuprofen could lead to even more streamlined and economically favorable manufacturing processes. This guide provides a foundational understanding and practical protocols to aid in such research and development endeavors.

References

The Indispensable Role of Aromatic Ketone Intermediates in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Aromatic ketones, a class of organic compounds characterized by a carbonyl group linked to two aryl groups, are fundamental building blocks in the synthesis of a vast array of active pharmaceutical ingredients (APIs). Their versatile reactivity and the ability to introduce diverse functionalities make them invaluable intermediates in the construction of complex molecular architectures with significant therapeutic activities. This technical guide provides an in-depth exploration of the core aromatic ketone intermediates, their synthesis, and their application in the manufacturing of prominent pharmaceuticals, complete with detailed experimental protocols and quantitative data.

Core Aromatic Ketone Scaffolds in Medicinal Chemistry

The structural diversity of aromatic ketones allows them to serve as precursors to a wide range of therapeutic agents. The most prominent classes of these intermediates include acetophenones, benzophenones, and chalcones.

  • Acetophenone and its Derivatives: As the simplest aromatic ketone, acetophenone and its substituted variants are crucial starting materials for numerous drugs.[1][2] They are integral to the synthesis of medications for conditions ranging from inflammation and pain to insomnia and cancer.[1][3] For instance, derivatives of acetophenone are used to produce the antidepressant bupropion, the anorectic drug amfepramone, and the hypnotic agent zolpidem.[3][4]

  • Benzophenone and its Derivatives: The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in both naturally occurring bioactive compounds and marketed drugs.[5] Its derivatives are key intermediates in the synthesis of various APIs, including antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]

  • Chalcones: These compounds, characterized by a 1,3-diaryl-2-propen-1-one backbone, are open-chain precursors for flavonoids and isoflavonoids.[8][9] Their simple chemistry allows for a wide range of substitutions, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[10][11][12]

Key Synthesis Methodologies for Aromatic Ketone Intermediates

The synthesis of aromatic ketone intermediates is primarily achieved through well-established reactions such as Friedel-Crafts acylation and Claisen-Schmidt condensation. More contemporary, greener methods involving biocatalysis and photoredox catalysis are also gaining prominence.

Friedel-Crafts Acylation

This classic reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[13][14] It is a cornerstone of electrophilic aromatic substitution and is widely used in industry for the synthesis of aryl ketones.[13]

G A Aromatic Ring (Arene) E Electrophilic Attack on Aromatic Ring A->E B Acyl Halide / Anhydride D Formation of Acylium Ion Electrophile [R-C=O]⁺ B->D C Lewis Acid Catalyst (e.g., AlCl₃) C->D activates D->E F Carbocation Intermediate (Sigma Complex) E->F G Deprotonation F->G H Aromatic Ketone G->H I Regenerated Catalyst G->I

Figure 1: Mechanism of Friedel-Crafts Acylation.

General Experimental Protocol for Friedel-Crafts Acylation:

  • Reaction Setup: In a round-bottom flask equipped with a stirrer and a reflux condenser, the aromatic compound is dissolved in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).

  • Catalyst Addition: The Lewis acid catalyst (e.g., anhydrous AlCl₃) is added portion-wise to the solution while cooling in an ice bath to control the initial exothermic reaction.

  • Acylating Agent Addition: The acyl halide or anhydride is added dropwise to the stirred mixture.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for a specified period, with the reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

Claisen-Schmidt Condensation

This reaction is a base-catalyzed aldol condensation between a substituted acetophenone and a substituted benzaldehyde, and it is the most common method for synthesizing chalcones.[8][11]

G A Acetophenone Derivative C Enolate Formation A->C B Base (e.g., NaOH) B->C catalyzes E Nucleophilic Attack C->E D Benzaldehyde Derivative D->E F Aldol Adduct E->F G Dehydration F->G H Chalcone (α,β-Unsaturated Ketone) G->H

Figure 2: Mechanism of Claisen-Schmidt Condensation.

General Experimental Protocol for Claisen-Schmidt Condensation:

  • Reactant Preparation: A solution of the substituted acetophenone and substituted benzaldehyde is prepared in a suitable solvent, typically ethanol.

  • Base Addition: An aqueous or alcoholic solution of a base (e.g., sodium hydroxide or potassium hydroxide) is added dropwise to the reactant mixture with constant stirring.

  • Reaction: The mixture is stirred at room temperature or gently heated for several hours. The formation of a precipitate often indicates the progress of the reaction.

  • Isolation: The reaction mixture is poured into crushed ice, and the resulting solid is collected by filtration.

  • Purification: The crude chalcone is washed with cold water to remove any residual base and then purified by recrystallization from a suitable solvent like ethanol.

Emerging Synthesis Methods
  • Visible-Light-Induced Synthesis: Metal-free, visible-light-induced C-H oxygenation processes are emerging as a green and efficient method for synthesizing aromatic ketones at room temperature using air as the oxidant.[15] This approach offers high functional group tolerance and avoids the use of metal-based reagents.[15]

  • Biocatalysis: The use of biocatalysts, such as enzymes or whole plant materials, for the asymmetric reduction of prochiral ketones is a green alternative for producing chiral alcohols, which are important intermediates.[16][17] This method is valued for its high selectivity and environmentally friendly nature.[16]

Case Studies: Aromatic Ketone Intermediates in Action

The following case studies illustrate the practical application of aromatic ketone intermediates in the synthesis of widely used pharmaceuticals.

Case Study 1: Celecoxib Synthesis

Celecoxib, a selective COX-2 inhibitor used to treat arthritis, is synthesized using 4-methylacetophenone as a key starting material.[18][19] The synthesis involves a Claisen condensation followed by a cyclocondensation reaction.[20]

G A 4-Methylacetophenone C Claisen Condensation (Base: Sodium Methoxide) A->C B Ethyl Trifluoroacetate B->C D 1-(4-methylphenyl)-4,4,4- trifluoro-butane-1,3-dione (Diketone Intermediate) C->D F Cyclocondensation D->F E 4-Hydrazinobenzenesulfonamide HCl E->F G Celecoxib F->G

Figure 3: Synthesis workflow for Celecoxib.

Experimental Protocol for the Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione (Celecoxib Intermediate):

  • A solution of sodium methoxide is prepared in toluene.[21]

  • A mixture of 4-methylacetophenone and ethyl trifluoroacetate in toluene is added to the sodium methoxide solution at 35-40°C.[21]

  • The reaction mixture is stirred at 75°C for 4 hours.[21]

  • After cooling, water and aqueous HCl are added.[21]

  • The organic layer is separated, and the aqueous layer is extracted with toluene.[21]

  • The combined organic layers are distilled under vacuum to yield the diketone intermediate.[21] A 95% yield for a similar process using methanol as a solvent has been reported.[22]

StepReactantsReagents/SolventsConditionsYieldReference
14-Methylacetophenone, Ethyl trifluoroacetateSodium methoxide, MethanolStir at 80°C for 10h95%[22]
2Diketone intermediate, 4-Hydrazinobenzenesulfonic acidEthanolReflux>80%[22]
Overall - - - ~46% [20]
Case Study 2: Ketoprofen Synthesis

Ketoprofen, a widely used NSAID, can be synthesized from 3-methylbenzophenone.[23][24] The synthesis involves a series of steps including bromination, cyanation, alkylation, and hydrolysis.[24]

G A 3-Methylbenzophenone B Bromination A->B C 3-Bromomethylbenzophenone B->C D Cyanation (Sodium Cyanide) C->D E 3-Cyanomethylbenzophenone D->E F Reaction with Diethyl Carbonate (Base: Sodium Ethoxide) E->F G Cyanoacetic Ester Derivative F->G H Alkylation (Methyl Iodide) G->H I Alkylated Product H->I J Acidic Hydrolysis I->J K Ketoprofen J->K

Figure 4: Synthesis workflow for Ketoprofen.

Experimental Protocol for Ketoprofen Synthesis (Illustrative Steps):

A newer, more efficient five-step synthesis starting from cyclohexanone has been developed with a 44% overall yield.[25] This process involves a Stork enamine alkylation, conversion to a dihydrobenzofuranone intermediate, pyrolytic aromatization, and finally, a benzylic oxidation to yield ketoprofen.[25]

Decagram Scale Synthesis of Ketoprofen (Final Oxidation Step):

  • 7-benzyl-3-methyl-5,6-dihydrobenzofuran-2(4H)-one (14.0 g, 58.3 mmol) is dissolved in 1 N NaOH.[26]

  • Supported potassium permanganate (64.0 g) is added to the solution.[26]

  • The reaction mixture is stirred overnight (16 h) at 30 °C.[26]

  • The supported potassium permanganate is removed by filtration.[26]

  • The crude product is obtained after extraction with ethyl acetate and evaporation.[26]

  • Recrystallization yields pure ketoprofen with a 70% yield for this final step.[26]

Synthesis RouteStarting MaterialKey StepsOverall YieldReference
Traditional3-MethylbenzophenoneBromination, Cyanation, Alkylation, HydrolysisNot specified[24]
ModernCyclohexanoneStork enamine alkylation, Aldol/enol-lactonization, Pyrolytic aromatization, Oxidation44%[25]
Case Study 3: Domperidone Synthesis

Domperidone, an antiemetic drug, is synthesized by coupling two key benzimidazolone intermediates.[27] While not directly starting from a simple aromatic ketone, the synthesis of these heterocyclic intermediates involves reactions and precursors that are central to aromatic chemistry.

G A Intermediate 1: N-halopropyl-2-benzimidazolone C Coupling Reaction A->C B Intermediate 2: N-(piperidin-4-yl)-6-chloro- 2-benzimidazolone B->C D Domperidone C->D F Salt Formation D->F E Maleic Acid E->F G Domperidone Maleate F->G

Figure 5: High-level synthesis workflow for Domperidone.

Experimental Protocol for Domperidone Synthesis (Coupling Step):

  • In a reaction vessel, add 5-Chloro-1-(4-piperidinyl)-benzimidazol-2-one, nitromethane, sodium sulfite, 1-(3-aminopropyl)benzimidazol-2-one, and sodium bromide.[28]

  • Stir the mixture and reflux for 30-32 hours.[28]

  • Pour the reaction solution into a sodium chloride solution and cool to 3-5°C to precipitate the solid.[28]

  • Wash the solid with a salt solution and toluene, then dehydrate.[28]

  • Recrystallize from propionitrile to obtain pure domperidone.[28] One patented method reports a yield of 83% for the synthesis of a key intermediate.[27]

StepReactantsSolvents/ReagentsConditionsYieldReference
CouplingIntermediate 1 & 2 AnaloguesNitromethane, Sodium Sulfite, NaBrReflux for 30-32hNot specified[28]
Intermediate 1 SynthesisBenzimidazolone, 1-bromo-3-chloropropaneNaOH (aq), DichloromethaneTwo-phase solution83%[27]

Conclusion

Aromatic ketone intermediates are undeniably central to the field of pharmaceutical synthesis. Their structural features and chemical reactivity provide medicinal chemists with a robust platform for the construction of a diverse range of therapeutic agents. While traditional methods like Friedel-Crafts acylation and Claisen-Schmidt condensation remain workhorses in the industry, the development of more sustainable and efficient synthetic routes, including biocatalysis and photoredox catalysis, promises to further expand the utility of these invaluable molecular building blocks. A thorough understanding of the synthesis and application of aromatic ketone intermediates is therefore essential for professionals engaged in the discovery and development of new medicines.

References

Unveiling the Role of 1-(4-Isobutylphenyl)propan-1-one: A Technical Review of its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of 1-(4-Isobutylphenyl)propan-1-one, also known as p-isobutylpropiophenone, for researchers, scientists, and professionals in drug development and chemical synthesis. The document elucidates the compound's primary function, chemical properties, and addresses its classification in the context of fragrance applications.

Executive Summary

This compound is an aromatic ketone with the chemical formula C₁₃H₁₈O. While broadly categorized as an intermediate for both pharmaceutical and fragrance applications due to its "pleasant scent," extensive review of technical and industry literature reveals its principal and well-documented role is as a key starting material in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen.[1][2] Evidence supporting its significant use as a fragrance ingredient in commercial applications is currently unsubstantiated in publicly available resources. This guide will focus on its established function in chemical synthesis and clarify its standing within the fragrance industry.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for its application in controlled chemical reactions.

PropertyValueReference(s)
CAS Number 59771-24-3[2][][4]
Molecular Formula C₁₃H₁₈O[4]
Molecular Weight 190.28 g/mol [4]
Boiling Point 116-125 °C at 270 Pa[4]
Density (Predicted) 0.934 ± 0.06 g/cm³[4]

Core Function: Pharmaceutical Intermediate

The primary and commercially significant application of this compound is its role as a precursor in the pharmaceutical industry.

Synthesis of Ibuprofen

The compound is a critical intermediate in several industrial synthesis routes for Ibuprofen. One common method is the Friedel-Crafts acylation of isobutylbenzene with propionyl chloride, which yields this compound.[1] This intermediate then undergoes further reactions to produce the final active pharmaceutical ingredient (API).

The logical workflow for this established industrial process is outlined in the diagram below.

G Diagram 1: Synthesis Pathway of Ibuprofen via this compound cluster_start Starting Materials cluster_intermediate Intermediate Product cluster_process Reaction cluster_final Final Product A Isobutylbenzene P1 Friedel-Crafts Acylation A->P1 B Propionyl Chloride B->P1 C This compound D Ibuprofen C->D Further Synthetic Steps P1->C Yields

Diagram 1: Synthesis Pathway of Ibuprofen via this compound

Assessment of Function in Fragrance Applications

While described as having a "pleasant scent," there is a notable absence of specific data regarding the odor profile of this compound in perfumery literature.[] Fragrance industry databases, which typically provide detailed descriptions of scent characteristics, usage levels, and safety guidelines for fragrance materials, lack a specific entry for this compound.[5][6]

In contrast, structurally related compounds are well-documented for their use in fragrances. For instance, propiophenone (CAS 93-55-0) is described with a "powerful, herbaceous-floral effect" and is used in lilac and fougère compositions.[6] Similarly, various isobutyl esters like isobutyl propionate and isobutyl phenylacetate have detailed fruity and floral scent profiles.[5][7]

The lack of specific olfactory data for this compound, especially when compared to its analogues, strongly suggests it is not a commonly utilized ingredient in the fragrance industry. Its mention as a "fragrance intermediate" may be a broad classification for aromatic ketones rather than an indication of widespread use.[]

Regulatory and Safety Context

No specific fragrance-related safety assessments or regulatory limits from bodies like the International Fragrance Association (IFRA) were found for this compound. For any application in consumer products, a thorough toxicological and dermatological assessment would be required. A safety review of the broader "Alkyl Cyclic Ketones" group of fragrance ingredients indicates the level of scrutiny applied to such materials.[8]

Experimental Protocols

The predominant experimental protocol found in the literature for this compound is its synthesis via Friedel-Crafts acylation.

Objective: Synthesize this compound.

Materials:

  • Isobutylbenzene

  • Propionyl chloride

  • Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Under an inert atmosphere, dissolve isobutylbenzene in the anhydrous solvent and cool the mixture.

  • Slowly add the Lewis acid catalyst to the solution while maintaining the low temperature.

  • Add propionyl chloride dropwise to the stirring mixture.

  • Allow the reaction to proceed until completion, monitoring by a suitable technique (e.g., TLC or GC).

  • Quench the reaction by carefully adding it to ice-water.

  • Separate the organic layer, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product, typically by vacuum distillation, to yield pure this compound.

The workflow for this synthesis is depicted in the following diagram.

G Diagram 2: Experimental Workflow for Synthesis start Start dissolve Dissolve Isobutylbenzene in Anhydrous Solvent start->dissolve cool Cool Mixture dissolve->cool add_catalyst Add Lewis Acid (e.g., AlCl₃) cool->add_catalyst add_reagent Add Propionyl Chloride (Dropwise) add_catalyst->add_reagent react Allow Reaction to Proceed add_reagent->react monitor Monitor Progress (TLC/GC) react->monitor quench Quench Reaction (Ice-Water) react->quench monitor->react separate Separate Organic Layer quench->separate wash_dry Wash and Dry Organic Layer separate->wash_dry concentrate Concentrate Under Reduced Pressure wash_dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End: Pure Product purify->end

Diagram 2: Experimental Workflow for Synthesis

Conclusion

References

Methodological & Application

Application Notes and Protocols: 1-(4-Isobutylphenyl)propan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 1-(4-Isobutylphenyl)propan-1-one, a key intermediate in the production of pharmaceuticals and a versatile building block in organic chemistry. This document details protocols for its synthesis and subsequent transformations, including reduction, oxidation, and the formation of heterocyclic compounds.

Introduction

This compound is an aromatic ketone of significant interest, primarily as a precursor and intermediate in various synthetic pathways. Its isobutylphenyl moiety is a core structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ibuprofen. The reactivity of its carbonyl group and the adjacent α-protons allows for a diverse range of chemical modifications, making it a valuable tool for medicinal chemists and organic synthesis professionals. This document outlines key applications and provides detailed experimental protocols for the synthesis and derivatization of this important compound.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene using propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products isobutylbenzene Isobutylbenzene product This compound isobutylbenzene->product 1. propanoyl_chloride Propanoyl Chloride propanoyl_chloride->product 2. AlCl3 AlCl3 AlCl3->product Catalyst HCl HCl

Caption: Friedel-Crafts acylation of isobutylbenzene.

Materials:

  • Isobutylbenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add propanoyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.

  • After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Once the addition of isobutylbenzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

ParameterValue
Reactant Ratio (Isobutylbenzene:Propanoyl Chloride:AlCl₃)1 : 1 : 1.1
SolventDichloromethane
Temperature0 °C to Room Temperature
Reaction Time3-4 hours
Typical Yield75-85%

Key Reactions and Applications

Reduction to 1-(4-Isobutylphenyl)propan-1-ol

The reduction of the carbonyl group in this compound to a secondary alcohol is a fundamental transformation, often achieved using sodium borohydride (NaBH₄). The resulting alcohol, 1-(4-isobutylphenyl)propan-1-ol, can serve as a precursor for further synthetic modifications.

Experimental Protocol: Sodium Borohydride Reduction

Reaction Scheme:

G ketone This compound nabh4 1. NaBH4, Methanol alcohol 1-(4-Isobutylphenyl)propan-1-ol ketone->alcohol Reduction workup 2. H2O, HCl

Caption: Reduction of the ketone to a secondary alcohol.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[1][2]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and quench by the slow addition of 1 M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to yield the crude alcohol, which can be purified by column chromatography if necessary.

ParameterValue
Reducing AgentSodium Borohydride
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time1-2 hours
Typical Yield>95%
Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful method for the conversion of aryl ketones to the corresponding ω-arylalkanoic acid amides or thioamides.[3][4] This reaction involves heating the ketone with sulfur and a secondary amine, typically morpholine.[5]

Experimental Protocol: Willgerodt-Kindler Reaction

Reaction Scheme:

G ketone This compound thioamide 2-(4-Isobutylphenyl)propanethioic acid morpholide ketone->thioamide Heat reagents Sulfur, Morpholine reagents->thioamide

Caption: Willgerodt-Kindler reaction workflow.

Materials:

  • This compound

  • Sulfur

  • Morpholine

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equivalent), sulfur (2.0 equivalents), and morpholine (3.0 equivalents).

  • Heat the mixture to reflux for several hours. The reaction can also be carried out under microwave irradiation for a shorter reaction time.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The resulting thioamide can be purified by recrystallization or column chromatography. The thioamide can be further hydrolyzed to the corresponding carboxylic acid (Ibuprofen) under acidic or basic conditions.

ParameterValue
ReagentsSulfur, Morpholine
TemperatureReflux or Microwave
Reaction Time2-12 hours (conventional heating)
Typical Yield70-90%
Synthesis of Pyrazole Derivatives

This compound can serve as a precursor for the synthesis of pyrazole derivatives. A common method involves the condensation with hydrazine after conversion to a 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

Experimental Protocol: Synthesis of 3-(4-Isobutylphenyl)-5-methyl-1H-pyrazole

Workflow:

G cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclization ketone This compound dicarbonyl 1-(4-Isobutylphenyl)butane-1,3-dione ketone->dicarbonyl ethyl_acetate Ethyl Acetate ethyl_acetate->dicarbonyl base Base (e.g., NaH) base->dicarbonyl pyrazole 3-(4-Isobutylphenyl)-5-methyl-1H-pyrazole dicarbonyl->pyrazole hydrazine Hydrazine hydrazine->pyrazole

Caption: Two-step synthesis of a pyrazole derivative.

Materials:

  • This compound

  • Ethyl acetate

  • Sodium hydride (NaH) or Sodium ethoxide (NaOEt)

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid

Procedure:

Step 1: Synthesis of 1-(4-Isobutylphenyl)butane-1,3-dione

  • To a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl ether or THF, add a catalytic amount of ethanol.

  • Slowly add a mixture of this compound (1.0 equivalent) and ethyl acetate (1.5 equivalents) to the suspension.

  • Stir the mixture at room temperature overnight.

  • Quench the reaction by carefully adding ice-water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the aqueous layer with dilute HCl to precipitate the dicarbonyl compound.

  • Filter the solid, wash with water, and dry.

Step 2: Synthesis of 3-(4-Isobutylphenyl)-5-methyl-1H-pyrazole

  • Dissolve the 1-(4-isobutylphenyl)butane-1,3-dione (1.0 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) and a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by recrystallization or column chromatography to yield the pyrazole derivative.

ParameterValue
ReagentsStep 1: Ethyl Acetate, Base; Step 2: Hydrazine Hydrate
SolventStep 1: Diethyl ether/THF; Step 2: Ethanol
TemperatureStep 1: Room Temp.; Step 2: Reflux
Reaction TimeStep 1: ~12 hours; Step 2: 2-4 hours
Typical Overall Yield60-75%
Catalytic Hydrogenation

Catalytic hydrogenation of the carbonyl group provides an alternative to chemical reducing agents and can also be used to reduce the aromatic ring under more forcing conditions. For selective reduction of the ketone to an alcohol, a palladium on carbon (Pd/C) catalyst is commonly employed. A study on the selective hydrogenation of the similar 4-isobutylacetophenone showed that a sodium-promoted Pd/C catalyst gave a high yield of the corresponding alcohol.[7][8]

Experimental Protocol: Catalytic Hydrogenation

Reaction Scheme:

G ketone This compound alcohol 1-(4-Isobutylphenyl)propan-1-ol ketone->alcohol h2 H2 h2->alcohol pdc Pd/C pdc->alcohol Catalyst

Caption: Catalytic hydrogenation of the ketone.

Materials:

  • This compound

  • Palladium on carbon (5% or 10% Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂)

Procedure:

  • In a hydrogenation vessel, dissolve this compound in a suitable solvent like ethanol or methanol.

  • Add a catalytic amount of Pd/C (typically 1-5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-10 atm).

  • Stir the mixture vigorously at room temperature or with gentle heating until the hydrogen uptake ceases.

  • Monitor the reaction by TLC or GC.

  • After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the product.

ParameterValue
CatalystPd/C (with or without promoter)
SolventEthanol or Methanol
Hydrogen Pressure1-10 atm
TemperatureRoom Temperature to 50 °C
Typical Yield>90%

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis. The protocols outlined in this document provide a foundation for its synthesis and derivatization, enabling the creation of a wide array of molecules for pharmaceutical and materials science applications. The reactions described, including reduction, oxidation via the Willgerodt-Kindler reaction, and heterocycle formation, highlight the synthetic potential of this key building block. Researchers are encouraged to adapt and optimize these methods to suit their specific synthetic goals.

References

Application Notes and Protocols: Synthesis of Ibuprofen Derivatives from a 1-(4-Isobutylphenyl)propan-1-one Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel benzoxazole and triazole derivatives of ibuprofen, starting from a key intermediate, 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one. This precursor is synthesized via a Friedel-Crafts-type reaction between ibuprofen and resorcinol, embodying the core structure of 1-(4-isobutylphenyl)propan-1-one. The synthesized derivatives have shown potential as anti-inflammatory and cytotoxic agents.

Part 1: Synthesis of Benzoxazole Derivatives

This section outlines the multi-step synthesis of 1-(2-(substitutedthio)-6-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogs. These compounds are of interest for their potential pharmacological activities, including anticancer properties.[1]

Experimental Protocols

Protocol 1.1: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3)

  • To a mixture of ibuprofen (1 equivalent) and resorcinol (1 equivalent), add anhydrous zinc chloride (ZnCl₂) (1 equivalent).

  • Heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and perform an aqueous work-up.

  • Purify the crude product by column chromatography to obtain 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3) in good yield.[1]

Protocol 1.2: Synthesis of 1-(2,4-Dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 4)

  • Dissolve Compound 3 in a 1:1 mixture of glacial acetic acid and fuming nitric acid (HNO₃).

  • Stir the reaction mixture at room temperature, monitoring completion by TLC.

  • Carefully pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with water, and dry to yield 1-(2,4-dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 4).[1]

Protocol 1.3: Synthesis of 1-(6-Hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one (Compound 5)

  • Reflux a solution of Compound 4 in methanol with sodium dithionite (Na₂S₂O₄) for 7 hours.[1]

  • To the reaction mixture, add carbon disulfide (CS₂) and potassium hydroxide (KOH).

  • Continue refluxing and monitor the reaction by TLC.

  • After completion, cool the mixture, neutralize with acid, and extract the product.

  • Purify the crude product to obtain 1-(6-hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one (Compound 5).[1]

Protocol 1.4: General Procedure for the Synthesis of 1-(2-(Substitutedthio)-6-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one Derivatives (Compounds 7a-l)

  • Dissolve Compound 5 (1 equivalent) in an appropriate solvent such as acetone.

  • Add potassium carbonate (K₂CO₃) (1.5 equivalents) and the desired alkyl/benzyl halide (1.2 equivalents).

  • Stir the mixture at room temperature until the reaction is complete as indicated by TLC.

  • Filter the reaction mixture and evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography to yield the final benzoxazole derivatives (Compounds 7a-l).[1]

Data Presentation

Table 1: Yields and Melting Points of Synthesized Benzoxazole Derivatives (7a-l) [1]

CompoundR GroupYield (%)Melting Point (°C)
7a n-Butyl79142-145
7h (3-Trifluoromethyl)benzyl--
7j 4-Chlorobenzyl--
7g (2-Trifluoromethyl)benzyl--

Data for all derivatives was not fully available in the cited source.

Table 2: In Vitro Cytotoxicity of Selected Benzoxazole Derivatives against MCF-7 Human Breast Cancer Cell Line [1]

CompoundIC₅₀ (µM)Standard (Doxorubicin) IC₅₀ (µM)
7h 8.92 ± 0.919.29 ± 1.02
7j 9.14 ± 8.229.29 ± 1.02
7g 12.19 ± 1.339.29 ± 1.02

Part 2: Synthesis of 1,2,3-Triazole Derivatives

This section details the synthesis of 1-(4-((1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one derivatives, which have demonstrated significant anti-inflammatory activity.[2]

Experimental Protocols

Protocol 2.1: Synthesis of 1-(2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 11)

  • Use 1-(2,4-dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (Compound 3) as the starting material (synthesized as per Protocol 1.1).

  • Reflux a mixture of Compound 3 (1 equivalent), propargyl bromide (1.2 equivalents), and potassium carbonate (1.5 equivalents) in dry acetone for 8 hours.[2]

  • Monitor the reaction by TLC. The major product formed is the para-propargylated compound.

  • After completion, filter the mixture and evaporate the solvent.

  • Purify the crude product by column chromatography to yield Compound 11 with a reported yield of 85%.[2]

Protocol 2.2: General Procedure for the Synthesis of 1-(4-((1-Substituted-1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one Derivatives (Compounds 13a-q)

  • This reaction, known as a "click reaction," utilizes a copper(I)-catalyzed 1,3-dipolar cycloaddition.[2]

  • Dissolve Compound 11 (1 equivalent) and the desired organic azide (1 equivalent) in a suitable solvent system (e.g., t-BuOH/H₂O).

  • Add a catalytic amount of a copper(I) source, such as copper(II) sulfate and sodium ascorbate.

  • Stir the reaction mixture at room temperature until completion is observed via TLC.

  • Perform an appropriate work-up, which may include extraction and washing.

  • Purify the final triazole derivatives (13a-q) by column chromatography.

Data Presentation

Table 3: In Vivo Anti-inflammatory Activity of Selected Triazole Derivatives [2]

CompoundR GroupInhibition of Edema (%) at 4h
Ibuprofen (Standard) -95.62
13o 4-Nitrobenzyl96.35
13l 4-Nitrophenyl93.43
13g Phenyl91.24
13c 4-Chlorophenyl87.59

Visualizations

Synthetic Workflows

G cluster_0 Synthesis of Benzoxazole Derivatives Ibuprofen Ibuprofen + Resorcinol Compound3 Compound 3 1-(2,4-Dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one Ibuprofen->Compound3 ZnCl₂, Heat Compound4 Compound 4 Nitrated Intermediate Compound3->Compound4 HNO₃, Acetic Acid Compound5 Compound 5 Mercaptobenzoxazole Compound4->Compound5 1. Na₂S₂O₄ 2. CS₂, KOH Compound7 Compound 7a-l Final Benzoxazole Derivatives Compound5->Compound7 R-X, K₂CO₃

Caption: Workflow for the synthesis of benzoxazole derivatives.

G cluster_1 Synthesis of Triazole Derivatives Compound3_2 Compound 3 1-(2,4-Dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one Compound11 Compound 11 Propargylated Intermediate Compound3_2->Compound11 Propargyl Bromide, K₂CO₃ Compound13 Compound 13a-q Final Triazole Derivatives Compound11->Compound13 R-N₃, Cu(I) catalyst 'Click Chemistry'

Caption: Workflow for the synthesis of 1,2,3-triazole derivatives.

Signaling Pathway

The primary mechanism of action for ibuprofen and its derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory response.[3][4][5]

cluster_products Prostanoids cluster_effects Physiological & Pathological Effects membrane Cell Membrane Phospholipids arachidonic Arachidonic Acid membrane->arachidonic Phospholipase A₂ cox1 COX-1 (Constitutive) arachidonic->cox1 cox2 COX-2 (Inducible) arachidonic->cox2 pgh2_1 Prostaglandin H2 (PGH2) cox1->pgh2_1 pgh2_2 Prostaglandin H2 (PGH2) cox2->pgh2_2 prostaglandins Prostaglandins (PGE₂, PGI₂) pgh2_1->prostaglandins thromboxane Thromboxane A₂ pgh2_1->thromboxane Thromboxane Synthase pgh2_2->prostaglandins Prostaglandin Synthases inflammation Inflammation, Pain, Fever prostaglandins->inflammation protection Stomach Lining Protection prostaglandins->protection platelet Platelet Aggregation thromboxane->platelet ibuprofen Ibuprofen Derivatives (NSAIDs) ibuprofen->cox1 ibuprofen->cox2 Inhibition

Caption: Inhibition of the Cyclooxygenase (COX) signaling pathway by NSAIDs.

References

Application Notes and Protocols: The Versatile Scaffold of 1-(4-Isobutylphenyl)propan-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical scaffold of 1-(4-isobutylphenyl)propan-1-one and its close chemical relatives, such as ibuprofen, serve as a valuable starting point in medicinal chemistry for the development of novel therapeutic agents. While this compound itself is primarily utilized as a chemical intermediate, its structural motif is integral to a range of derivatives exhibiting significant pharmacological activities, most notably in the realm of oncology.

These application notes provide a comprehensive overview of the derivatization of the this compound scaffold and the subsequent biological evaluation of these new chemical entities. The protocols included offer detailed methodologies for the synthesis and cytotoxic evaluation of these compounds.

Application in Anti-Cancer Drug Discovery

The isobutylphenyl propionyl framework has been successfully incorporated into various heterocyclic systems to generate compounds with potent anti-cancer properties. These derivatives have demonstrated cytotoxicity against a panel of human cancer cell lines, suggesting their potential as leads for the development of new anti-cancer drugs.

Quantitative Biological Activity Data

The following tables summarize the in vitro cytotoxic activity of various derivatives synthesized from precursors containing the this compound scaffold.

Table 1: Cytotoxic Activity of Ibuprofen-Appended Benzoxazole Analogues [1]

CompoundModificationTarget Cell LineIC50 (µM)
7g -MDA-MB-23112.19 ± 1.17
7h (3-trifluoromethyl)benzyl groupMCF-78.92 ± 0.91
7h (3-trifluoromethyl)benzyl groupMDA-MB-2317.54 ± 0.95
7i -MDA-MB-2318.78 ± 0.58
7j 4-chlorobenzyl groupMCF-79.14 ± 8.22
Doxorubicin (Standard) -MCF-79.29 ± 1.02
Doxorubicin (Standard) -MDA-MB-2317.68 ± 5.36

Table 2: Anti-proliferative Activity of 1,2,4-Triazole Based Derivatives of 2-(4-isobutylphenyl)propanoic acid [2]

CompoundModificationTarget Cell LineIC50 (µg/mL)
7a Methyl at position 2 of phenyl ringHepG220.667
7b -HepG2> 20.667
7c -HepG2> 20.667
7d Electron-withdrawing Cl-groupHepG239.667
7e -HepG2> 39.667
7f Two methyl groups at ortho-positions of phenyl ringHepG216.782

Table 3: Antiproliferative Activity of Bis-Schiff Base Derivatives of Ibuprofen [3]

CompoundTarget Cell LineIC50 (µM)
5a U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5b U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5e U87-malignant glioma5.75 ± 0.43
5f U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5g U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5i U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5j U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5n U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5q U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5r U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07
5s U87-malignant glioma24.17 ± 0.46 - 43.71 ± 0.07

Experimental Protocols

Protocol 1: General Synthesis of Ibuprofen-Appended Benzoxazole Analogues[1]

This protocol outlines the multi-step synthesis of 1-(2-(substitutedthio)-4-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogues.

Step 1: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one (3)

  • React ibuprofen (1) with resorcinol (2) in the presence of anhydrous ZnCl2.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, work up the reaction to isolate the product.

Step 2: Nitration to form 1-(2,4-dihydroxy-5-nitrophenyl)-2-(4-isobutylphenyl)propan-1-one (4)

  • Nitrate compound (3) using a mixture of glacial acetic acid and fuming HNO3 (1:1).

  • Stir the reaction mixture for 7 hours.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Wash the solid with water and dry under vacuum.

Step 3: Reductive Cyclization to form 1-(6-hydroxy-2-mercaptobenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one (5)

  • Reflux compound (4) with Na2S2O4 in methanol for 7 hours.

  • Add CS2 and KOH to the reaction mixture to facilitate cyclization.

  • Isolate the resulting benzoxazole derivative.

Step 4: Synthesis of Final Analogues (7a-l)

  • React compound (5) with various substituted benzyl halides to yield the final thiosubstituted benzoxazole derivatives.

  • Purify the final products by recrystallization or column chromatography.

  • Characterize the structure of the synthesized compounds using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay[1][4]

This protocol details the procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture human cancer cell lines (e.g., MCF-7, MDA-MB-231, HepG2) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Trypsinize the cells and seed them into 96-well plates at a density of 4 x 10³ to 5 x 10³ cells per well.

  • Allow the cells to adhere overnight.

2. Compound Treatment:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., 2, 4, 8, 16, 32, 64, and 128 µM).

  • Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 72 hours.

3. MTT Assay and Data Analysis:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO or another suitable solvent.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Visualizations

Synthetic Workflow

G cluster_0 Starting Material cluster_1 Intermediate Scaffolds cluster_2 Final Bioactive Derivatives Ibuprofen Ibuprofen Dihydroxyphenyl_propanone 1-(2,4-Dihydroxyphenyl)-2- (4-isobutylphenyl)propan-1-one Ibuprofen->Dihydroxyphenyl_propanone ZnCl2 Resorcinol Resorcinol Resorcinol->Dihydroxyphenyl_propanone Nitrated_Intermediate Nitrated Intermediate Dihydroxyphenyl_propanone->Nitrated_Intermediate HNO3/AcOH Benzoxazole_Intermediate Mercapto-benzoxazole Intermediate Nitrated_Intermediate->Benzoxazole_Intermediate Na2S2O4, CS2, KOH Benzoxazole_Analogues Ibuprofen-Appended Benzoxazole Analogues Benzoxazole_Intermediate->Benzoxazole_Analogues Substituted Benzyl Halides G cluster_0 Drug-Target Interaction cluster_1 Downstream Cellular Effects cluster_2 Cellular Outcome Derivative Isobutylphenyl-based Derivative Target Target Protein (e.g., Kinase, ERα) Derivative->Target Binding Pathway_Inhibition Inhibition of Proliferation Pathway Target->Pathway_Inhibition Inhibition Apoptosis_Induction Induction of Apoptosis Target->Apoptosis_Induction Activation Cell_Death Cancer Cell Death Pathway_Inhibition->Cell_Death Apoptosis_Induction->Cell_Death

References

Application Notes and Protocols: Derivatization of 1-(4-Isobutylphenyl)propan-1-one for Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Isobutylphenyl)propan-1-one, a ketone derivative of the widely used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, presents a versatile scaffold for the development of novel anticancer agents. The modification of this starting material, particularly through the formation of α,β-unsaturated ketones (chalcone-like structures) and the introduction of various heterocyclic moieties, has yielded derivatives with significant cytotoxic and apoptotic activities against various cancer cell lines. This document provides detailed application notes on the derivatization strategies for this compound and comprehensive protocols for the synthesis and in vitro evaluation of its anticancer potential.

The core principle behind the anticancer activity of many of these derivatives lies in their ability to act as Michael acceptors, interacting with nucleophilic residues in key cellular proteins, or to modulate specific signaling pathways crucial for cancer cell proliferation and survival. These pathways include the p53 tumor suppressor pathway, MAP kinase (MAPK) signaling, and the EGFR kinase pathway. By inducing cell cycle arrest and apoptosis, these compounds offer a promising avenue for the development of targeted cancer therapies.

Data Presentation: Cytotoxicity of this compound Derivatives

The following table summarizes the in vitro anticancer activity of various derivatives of this compound and related structures against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Benzoxazole Hybrids Compound 7hMCF-7 (Breast)8.92 ± 0.91[1]
Compound 7jMCF-7 (Breast)9.14 ± 8.22[1]
Compound 7hMDA-MB-231 (Breast)7.54 ± 0.95[1]
Bis-Schiff Base Hybrids Compound 5eU87-MG (Glioblastoma)5.75 ± 0.43[2]
Compound 5fU87-MG (Glioblastoma)24.17 ± 0.46[2]
Amide Derivatives Dexibuprofen-Amide 4eMCF-7 (Breast)0.01 ± 0.002[3][4]
Dexibuprofen-Amide 4gMCF-7 (Breast)0.03 ± 0.004[3]
α,β-Unsaturated Ketones Compound 6bHeLa (Cervical)6.7[5]
Compound 6bPC-3 (Prostate)9.1[5]
Compound 8b (Pyrazoline)MCF-7 (Breast)5.6[5]
Compound 8b (Pyrazoline)HeLa (Cervical)5.5[5]
Chalcone-Acridine Hybrids Compound 1CMelanoma CellsPotent Antiproliferative[6]

Experimental Protocols

Protocol 1: Synthesis of α,β-Unsaturated Ketone (Chalcone) Derivatives via Claisen-Schmidt Condensation

This protocol describes the synthesis of chalcone-like derivatives from this compound and a substituted aromatic aldehyde.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Ethanol

  • Aqueous Potassium Hydroxide (KOH) solution (40%)

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add the aqueous KOH solution with continuous stirring.

  • Continue stirring the reaction mixture at room temperature for 6-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.

  • Characterize the final product using techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized derivative compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the cell culture medium.

  • Treat the cells with various concentrations of the compounds and a vehicle control (DMSO). Include a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for an additional 3-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol is for the detection of apoptosis in cancer cells treated with the synthesized derivatives.

Materials:

  • Cancer cells treated with the synthesized compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cancer cells with the synthesized compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

This protocol is used to determine the effect of the synthesized compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells treated with the synthesized compounds

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Flow cytometer

Procedure:

  • Treat cancer cells with the synthesized compound at its IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.

  • Wash the fixed cells with PBS and treat with RNase A.

  • Stain the cells with PI staining solution.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis and Characterization cluster_evaluation In Vitro Anticancer Evaluation start This compound + Aromatic Aldehyde reaction Claisen-Schmidt Condensation start->reaction product Crude Chalcone Derivative reaction->product purification Recrystallization product->purification final_product Pure Chalcone Derivative purification->final_product characterization FTIR, NMR, Mass Spec final_product->characterization mtt MTT Assay (Cytotoxicity) final_product->mtt apoptosis Annexin V/PI Assay (Apoptosis) mtt->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) apoptosis->cell_cycle data_analysis IC50 Determination & Mechanism Elucidation cell_cycle->data_analysis

Caption: Workflow for the synthesis and in vitro anticancer evaluation of chalcone derivatives.

Signaling Pathways Targeted by Chalcone Derivatives

G chalcone Chalcone Derivative egfr EGFR chalcone->egfr Inhibits mapk MAPK Pathway (Erk, p38, JNK) chalcone->mapk Modulates tubulin Tubulin Polymerization chalcone->tubulin Inhibits mdm2 MDM2 chalcone->mdm2 Inhibits egfr->mapk Activates apoptosis Apoptosis mapk->apoptosis Leads to cell_cycle_arrest G2/M Cell Cycle Arrest tubulin->cell_cycle_arrest Causes p53 p53 mdm2->p53 Inhibits bax Bax p53->bax Activates bcl2 Bcl-2 p53->bcl2 Inhibits caspases Caspases bax->caspases Activates bcl2->caspases Inhibits caspases->apoptosis Induces cell_cycle_arrest->apoptosis Can lead to

Caption: Key signaling pathways modulated by chalcone derivatives leading to anticancer effects.

References

Application Notes: Synthesis of 1,2,3-Triazoles from 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2,3-Triazoles are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, drug discovery, and materials science.[1] Their synthesis is often efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3] This application note details a synthetic protocol for the preparation of 1,2,3-triazole derivatives starting from 1-(4-isobutylphenyl)propan-1-one, a readily available ketone. The described methodology involves a two-step process: the α-azidation of the ketone followed by a CuAAC reaction with a terminal alkyne. This approach provides a versatile route to a library of novel 1,2,3-triazole compounds with potential biological activities.

Overall Synthetic Scheme

The synthesis commences with the α-azidation of this compound to yield the key intermediate, 2-azido-1-(4-isobutylphenyl)propan-1-one. This α-azido ketone then undergoes a 1,3-dipolar cycloaddition reaction with a variety of terminal alkynes, catalyzed by a copper(I) species, to afford the target 1,4-disubstituted 1,2,3-triazoles in good yields.

Experimental Protocols

Protocol 1: Synthesis of 2-Azido-1-(4-isobutylphenyl)propan-1-one (Intermediate 2)

This protocol describes the synthesis of the α-azido ketone intermediate from this compound.

Materials:

  • This compound (1)

  • Sodium azide (NaN₃)

  • Iodine (I₂)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMSO, add sodium azide (2.0 eq).

  • Slowly add a solution of iodine (1.1 eq) in DMSO to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford 2-azido-1-(4-isobutylphenyl)propan-1-one (2).

Protocol 2: General Procedure for the Synthesis of 1,2,3-Triazole Derivatives (3a-c) via CuAAC Reaction

This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the α-azido ketone intermediate and a terminal alkyne.

Materials:

  • 2-Azido-1-(4-isobutylphenyl)propan-1-one (2)

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, propargyl alcohol) (1.1 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium ascorbate (0.2 eq)

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

Procedure:

  • In a round-bottom flask, dissolve 2-azido-1-(4-isobutylphenyl)propan-1-one (2) (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • To this solution, add sodium ascorbate (0.2 eq) followed by copper(II) sulfate pentahydrate (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • After completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 1,2,3-triazole derivative.

Data Presentation

Table 1: Synthesis of 1,2,3-Triazole Derivatives

EntryAlkyneProductReaction Time (h)Yield (%)
1Phenylacetylene1-(4-(1-(4-isobutylphenyl)-1-oxopropan-2-yl)-1H-1,2,3-triazol-4-yl)benzene (3a)1285-95
21-Hexyne1-(4-isobutylphenyl)-2-(4-butyl-1H-1,2,3-triazol-1-yl)propan-1-one (3b)1080-90
3Propargyl alcohol1-(4-isobutylphenyl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)propan-1-one (3c)1675-85

Yields are based on analogous reactions reported in the literature and are representative.

Visualizations

Logical Workflow

Synthesis_Workflow start This compound intermediate 2-Azido-1-(4-isobutylphenyl)propan-1-one start->intermediate α-Azidation (NaN₃, I₂) product 1,2,3-Triazole Derivative intermediate->product CuAAC (CuSO₄, NaAsc) alkyne Terminal Alkyne alkyne->product Conceptual_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_cycloaddition Cycloaddition cluster_product Final Product ketone This compound Ketone Substrate alpha_azido 2-Azido-1-(4-isobutylphenyl)propan-1-one α-Azido Ketone ketone->alpha_azido α-Azidation azide_source Sodium Azide Azide Source azide_source->alpha_azido triazole 1,2,3-Triazole Heterocyclic Product alpha_azido->triazole 1,3-Dipolar Cycloaddition (Click Chemistry) alkyne Terminal Alkyne Dipolarophile alkyne->triazole catalyst Copper(I) Catalyst catalyst->triazole

References

Application Notes and Protocols for Reaction Monitoring of Ketone Synthesis using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides both qualitative and quantitative information about a chemical reaction in a non-invasive and non-destructive manner.[1][2][3] Its ability to simultaneously identify and quantify reactants, intermediates, and products makes it an invaluable tool for real-time reaction monitoring.[4][5][6] This application note provides detailed protocols for monitoring ketone synthesis using NMR, focusing on common reaction types such as the oxidation of secondary alcohols and Grignard reactions. The use of both traditional high-field and modern benchtop NMR spectrometers will be discussed.[7][8][9][10]

General Principles of NMR Reaction Monitoring

In-situ NMR reaction monitoring involves acquiring a series of spectra over time as a reaction proceeds within an NMR tube or a flow cell connected to the spectrometer.[4][6] By integrating the signals corresponding to specific protons (or other nuclei like ¹³C, ¹⁹F, or ³¹P) of the reactants and products, their relative concentrations can be determined throughout the course of the reaction.[11][12] This allows for the determination of reaction kinetics, endpoints, and the identification of any transient intermediates or byproducts.[5][6]

Key advantages of using NMR for reaction monitoring include:

  • Quantitative Analysis: The area of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for accurate determination of the relative concentrations of different species in a mixture.[1][3][12]

  • Structural Information: NMR provides detailed structural information, enabling the unambiguous identification of reactants, products, and any intermediates that may form.

  • Non-invasive Monitoring: Samples can be analyzed directly in the reaction vessel (NMR tube) without the need for quenching or workup, providing a true representation of the reaction mixture.

  • Versatility: A wide range of nuclei can be monitored, offering flexibility for different reaction systems.

Experimental Protocols

General Protocol for In-Situ NMR Reaction Monitoring

This protocol outlines the general steps for setting up an NMR experiment to monitor a chemical reaction.

Materials:

  • NMR spectrometer (High-field or Benchtop)

  • NMR tubes (5 mm)

  • Deuterated solvent

  • Internal standard (optional, for absolute quantification)

  • Reactants and reagents for the desired ketone synthesis

Procedure:

  • Sample Preparation:

    • Accurately weigh the starting materials and dissolve them in a deuterated solvent in a small vial.

    • If using an internal standard for absolute quantification, add a known amount of a suitable standard (e.g., tetramethylsilane (TMS), 1,4-dioxane, or maleic acid). The standard should have a simple spectrum that does not overlap with reactant or product signals.[11]

    • Transfer the solution to an NMR tube.

  • Initial Spectrum Acquisition:

    • Acquire an initial ¹H NMR spectrum of the starting materials before initiating the reaction. This serves as the t=0 reference.

    • Optimize spectral parameters such as the spectral width, number of scans, and relaxation delay (d1). For quantitative measurements, a longer relaxation delay (typically 5 times the longest T1 of the signals of interest) is crucial to ensure full relaxation of all nuclei.[11]

  • Reaction Initiation:

    • Initiate the reaction inside the NMR tube. This can be done by adding the final reagent (e.g., a catalyst or a Grignard reagent) directly to the tube, followed by quick shaking. For light- or temperature-sensitive reactions, initiation can be performed inside the spectrometer.

  • Time-course Data Acquisition:

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Most NMR software has automated routines for kinetic experiments.[4][13]

    • The time interval between spectra should be chosen based on the expected reaction rate. For fast reactions, a shorter interval is necessary.[4]

  • Data Processing and Analysis:

    • Process the acquired spectra (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic signals of the starting material(s) and the ketone product in each spectrum.

    • Normalize the integrals to a reference peak (e.g., the internal standard or a signal from a non-reacting component of the mixture).

    • Plot the normalized integral values as a function of time to obtain the reaction profile.

Protocol for Monitoring the Oxidation of a Secondary Alcohol to a Ketone

This protocol provides a specific example of monitoring the oxidation of 1-phenylethanol to acetophenone.

Materials:

  • 1-phenylethanol

  • Oxidizing agent (e.g., Pyridinium chlorochromate (PCC) or a TEMPO-based system)[14][15]

  • Deuterated chloroform (CDCl₃)

  • Internal standard (e.g., 1,4-dioxane)

Procedure:

  • Sample Preparation:

    • In a vial, dissolve a known amount of 1-phenylethanol and the internal standard in CDCl₃.

    • Transfer the solution to an NMR tube.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the starting material. Note the chemical shifts of the benzylic proton of 1-phenylethanol (a quartet around 4.9 ppm) and the methyl protons (a doublet around 1.5 ppm). The methyl protons of the product, acetophenone, will appear as a singlet around 2.6 ppm.[14]

  • Reaction Initiation:

    • Carefully add the oxidizing agent to the NMR tube.

  • Data Acquisition:

    • Immediately start acquiring ¹H NMR spectra at regular intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Integrate the signal of the disappearing benzylic proton of the starting material and the appearing methyl singlet of the acetophenone product.

    • Calculate the percentage conversion at each time point using the following formula: % Conversion = [Integral(product) / (Integral(product) + Integral(starting material))] * 100

Quantitative Data Summary:

Time (min)Integral (1-phenylethanol, benzylic H)Integral (Acetophenone, methyl H)% Conversion
01.000.000.0
100.750.2525.0
200.500.5050.0
300.250.7575.0
400.100.9090.0
500.050.9595.0

Note: The values in this table are illustrative and will vary depending on the specific reaction conditions.

Protocol for Monitoring a Grignard Reaction to Synthesize a Ketone

This protocol describes the monitoring of the reaction between an ester and a Grignard reagent to form a ketone. It is important to note that Grignard reactions are often fast and exothermic, requiring careful setup and potentially the use of a flow-NMR system for accurate monitoring.[16][17]

Materials:

  • Ester (e.g., methyl benzoate)

  • Grignard reagent (e.g., phenylmagnesium bromide in THF)

  • Anhydrous deuterated tetrahydrofuran (THF-d₈)

Procedure:

  • Sample Preparation:

    • In a dry NMR tube under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of the ester in anhydrous THF-d₈.

  • Initial Spectrum:

    • Acquire a ¹H NMR spectrum of the starting material.

  • Reaction Initiation:

    • Due to the high reactivity of Grignard reagents, the reaction is best initiated at low temperature within the NMR spectrometer.

    • Cool the NMR probe to the desired temperature (e.g., 0 °C or -78 °C).

    • Using a syringe, carefully add the Grignard reagent to the NMR tube while it is in the spectrometer (if the setup allows) or quickly outside and then re-insert.

  • Data Acquisition:

    • Begin acquiring spectra immediately. Given the often rapid nature of Grignard reactions, a fast acquisition time is crucial.[16]

  • Data Analysis:

    • Monitor the disappearance of the ester signals and the appearance of the ketone product signals.

    • Be aware of the potential for the ketone to react further with the Grignard reagent to form a tertiary alcohol. The relative integrations of the ketone and alcohol products can provide information on the selectivity of the reaction.

Quantitative Data Summary:

Time (s)Integral (Ester)Integral (Ketone)Integral (Tertiary Alcohol)% Conversion (to Ketone)
01.000.000.000.0
300.400.550.0555.0
600.100.700.2070.0
1200.000.600.4060.0 (yield)
1800.000.500.5050.0 (yield)

Note: This table illustrates a scenario where the ketone product is subsequently consumed. The maximum conversion to the ketone represents the optimal reaction time to maximize its yield.

Visualization of Workflows

General Workflow for NMR Reaction Monitoring

general_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_reactants Weigh Reactants & Standard dissolve Dissolve in Deuterated Solvent prep_reactants->dissolve transfer Transfer to NMR Tube dissolve->transfer initial_spec Acquire Initial Spectrum (t=0) transfer->initial_spec initiate_reaction Initiate Reaction initial_spec->initiate_reaction time_course Acquire Time-course Spectra initiate_reaction->time_course process_spectra Process Spectra time_course->process_spectra integrate_signals Integrate Signals process_spectra->integrate_signals plot_data Plot Concentration vs. Time integrate_signals->plot_data kinetics Determine Kinetics/Yield plot_data->kinetics

Caption: General workflow for monitoring a chemical reaction using NMR spectroscopy.

Decision Pathway for Quantitative NMR (qNMR) Analysis

qnmr_pathway cluster_method Quantification Method cluster_relative Relative Analysis cluster_absolute Absolute Analysis start Start qNMR Analysis choose_method Choose Quantification Method start->choose_method goal Determine Concentration relative Relative Quantification choose_method->relative Ratio of components absolute Absolute Quantification choose_method->absolute Absolute concentration integrate_all Integrate all signals of interest relative->integrate_all add_standard Add Internal Standard of Known Concentration absolute->add_standard calculate_ratio Calculate Molar Ratios integrate_all->calculate_ratio calculate_ratio->goal integrate_analyte_std Integrate Analyte and Standard Signals add_standard->integrate_analyte_std calculate_abs Calculate Absolute Concentration integrate_analyte_std->calculate_abs calculate_abs->goal

Caption: Decision pathway for performing relative versus absolute quantitative NMR analysis.

Conclusion

NMR spectroscopy is a highly effective technique for the real-time monitoring of ketone synthesis. It provides detailed kinetic and mechanistic insights that are often difficult to obtain with other analytical methods. The protocols and workflows presented here offer a guide for researchers to implement NMR monitoring in their own synthetic work, leading to a better understanding and optimization of chemical reactions. The increasing availability of high-performance benchtop NMR spectrometers further enhances the accessibility of this powerful technique for routine laboratory use.[1][7][18]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isobutylphenyl)propan-1-one, a key intermediate in the production of various pharmaceuticals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthesis routes for this compound?

A1: The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of isobutylbenzene. This reaction typically employs an acylating agent such as propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Q2: What are the expected major side products in this synthesis?

A2: The primary side products are the positional isomers: 1-(2-isobutylphenyl)propan-1-one (ortho-isomer) and 1-(3-isobutylphenyl)propan-1-one (meta-isomer). The isobutyl group on the benzene ring is an ortho-, para-directing group. Due to the steric hindrance posed by the bulky isobutyl group, the formation of the para-isomer is significantly favored over the ortho-isomer.

Q3: Is polysubstitution a significant concern in this reaction?

A3: Polysubstitution is generally not a major issue in Friedel-Crafts acylation, unlike in Friedel-Crafts alkylation.[1][2] The acyl group introduced onto the aromatic ring is deactivating, which makes the product less reactive than the starting material, thereby hindering further acylation.[3][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is particularly useful as it can separate and identify the starting materials, the desired product, and the isomeric side products.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Inactive Catalyst: Aluminum chloride is highly sensitive to moisture.[6] - Insufficient Catalyst: The product ketone can form a complex with the Lewis acid, rendering it inactive.[6] - Suboptimal Temperature: Reaction may be too slow at low temperatures or side reactions may occur at high temperatures.[6] - Impure Reagents: Water or other impurities in isobutylbenzene or the acylating agent can inhibit the reaction.- Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere).[6] - Use a stoichiometric amount of AlCl₃ (at least one equivalent per mole of acylating agent).[6] - Optimize the reaction temperature. A common starting point is to perform the addition of reagents at a low temperature (e.g., 0-5 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[6] - Use freshly distilled or high-purity reagents.
High Percentage of Ortho- or Meta-Isomers - Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity. - Choice of Catalyst/Solvent: While AlCl₃ is common, other Lewis acids or different solvents might influence the isomer ratio.- Maintain a controlled, lower reaction temperature during the addition of reagents. - While less common for this specific synthesis, exploring alternative Lewis acids (e.g., FeCl₃, ZnCl₂) or solvent systems could be a strategy for optimization.
Formation of Tar-like Byproducts - Excessive Heat: High reaction temperatures can lead to the decomposition of starting materials or products.[1] - Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can promote side reactions.- Carefully control the reaction temperature and avoid localized overheating. - Monitor the reaction by TLC or GC-MS and quench it once the starting material is consumed to avoid prolonged exposure to reaction conditions.
Difficulty in Purifying the Product - Similar Physical Properties of Isomers: The boiling points and polarities of the ortho-, meta-, and para-isomers can be very similar, making separation by distillation or standard column chromatography challenging.- Fractional distillation under reduced pressure may be effective if the boiling points are sufficiently different. - Column chromatography using a high-performance silica gel and an optimized solvent system (e.g., a mixture of hexane and ethyl acetate) can be employed. - Recrystallization from a suitable solvent may be an option if the desired para-isomer is a solid at room temperature and the impurities are oils.

Experimental Protocol: Friedel-Crafts Acylation of Isobutylbenzene

This protocol is designed to favor the formation of the desired this compound.

Materials:

  • Isobutylbenzene (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous dichloromethane (DCM) as solvent

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Addition: Under a nitrogen atmosphere, add anhydrous AlCl₃ to the flask, followed by anhydrous DCM. Cool the suspension to 0-5 °C in an ice bath.

  • Add isobutylbenzene to the cooled suspension.

  • Slowly add propionyl chloride dropwise from the dropping funnel to the stirred reaction mixture over a period of 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure this compound.

Analytical Characterization

The identification of the desired product and potential side products can be achieved through various analytical techniques.

Technique Expected Observations for this compound Notes on Side Product Identification
¹H NMR Aromatic protons will show a characteristic pattern for a 1,4-disubstituted benzene ring (two doublets). The isobutyl group and the propanoyl group will also have distinct signals.The ortho- and meta-isomers will exhibit more complex splitting patterns in the aromatic region of the ¹H NMR spectrum.
¹³C NMR The number of signals in the aromatic region will be consistent with a para-substituted ring (typically 4 signals).The ortho- and meta-isomers will show a different number of aromatic signals (typically 6 signals).
GC-MS A single major peak with the correct mass-to-charge ratio for the desired product.Isomeric side products will have the same mass-to-charge ratio but will typically have different retention times, allowing for their separation and relative quantification.[5][7]
HPLC A major peak corresponding to the para-isomer.HPLC with a suitable column (e.g., C18) and mobile phase can be used to separate the positional isomers.

Logical Workflow for Troubleshooting

The following diagram illustrates a systematic approach to identifying and resolving issues during the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis of Crude Product cluster_troubleshooting Troubleshooting Pathways cluster_solutions Corrective Actions start Low Yield or Impure Product analysis Analyze Crude Mixture by GC-MS / NMR start->analysis unreacted_sm High % of Unreacted Starting Material analysis->unreacted_sm Identify Composition isomer_issue High % of Isomeric Side Products analysis->isomer_issue tar_formation Significant Tar Formation analysis->tar_formation check_catalyst Check Catalyst Activity & Amount unreacted_sm->check_catalyst check_reagents Verify Reagent Purity & Anhydrous Conditions unreacted_sm->check_reagents optimize_temp_time Optimize Reaction Temperature & Time unreacted_sm->optimize_temp_time isomer_issue->optimize_temp_time Adjust Conditions purification Optimize Purification Method isomer_issue->purification Improve Separation tar_formation->optimize_temp_time Reduce Temperature/Time check_catalyst->start Rerun Reaction check_reagents->start Rerun Reaction optimize_temp_time->start Rerun Reaction end Pure Product purification->end Obtain Pure Product

References

Optimizing reaction yield for Friedel-Crafts acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed information to help optimize your reaction yields and address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the most common causes?

A1: Low or no yield in Friedel-Crafts acylation can be attributed to several factors. The most common culprits are related to the reactants, catalyst, and reaction conditions.[1][2]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][2]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[1][2] It is crucial to maintain anhydrous conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, effectively removing it from the reaction cycle.[1][2][4] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.[1][2][4]

  • Substrate Limitations: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[2][3]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the yield. Some reactions proceed well at room temperature, while others may require heating.[1] However, excessively high temperatures can lead to side reactions and decomposition.[1][5]

Q2: I've confirmed my reagents are pure and conditions are anhydrous, but the yield is still low. What should I try next?

A2: If the basic conditions are met, consider the following optimization steps:

  • Increase Catalyst Loading: Since the product-catalyst complex formation consumes the catalyst, ensure you are using at least a stoichiometric amount relative to the acylating agent.[4] A slight excess (e.g., 1.1 equivalents) can be beneficial.[4]

  • Optimize Reaction Temperature: The optimal temperature is substrate-dependent. It is advisable to start with a lower temperature and gradually increase it if the reaction is not proceeding, monitoring by TLC.[4] For some reactions, controlling the initial exothermic reaction at low temperatures (0-5 °C) is crucial to prevent side reactions.[6]

  • Adjust Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while prolonged times, especially at high temperatures, can cause degradation.[7]

  • Order of Addition: The order in which reagents are added can impact the outcome. A common practice is to suspend the Lewis acid in the solvent, followed by the slow addition of the acylating agent, and then the aromatic substrate.[4]

Issue 2: Formation of Multiple Products or Unexpected Byproducts

Q3: I am observing the formation of multiple products. How can I improve selectivity?

A3: While Friedel-Crafts acylation is generally more selective than alkylation, the formation of multiple products can occur.[1][4]

  • Regioselectivity: For substituted aromatic substrates, the position of acylation is directed by the existing substituent. Electron-donating groups typically direct ortho- and para-acylation, while electron-withdrawing groups direct meta-acylation.[4] The choice of solvent can also influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-position (kinetic product), whereas polar solvents like nitrobenzene favor the beta-position (thermodynamic product).[4][7][8]

  • Polyacylation: Unlike Friedel-Crafts alkylation, polyacylation is less common because the acyl group deactivates the aromatic ring, making a second acylation less favorable.[1][9] However, with highly activated aromatic rings (e.g., phenols, anilines), it might be observed.[1]

Q4: My reaction is producing a dark, tarry material. What is the cause?

A4: Tar formation is typically a sign of decomposition or unwanted side reactions, often caused by excessive heat.[7]

  • High Reaction Temperature: Temperatures exceeding 100°C can lead to the decomposition of sensitive substrates and the formation of tarry products.[7]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at elevated temperatures, can increase the likelihood of degradation.[7]

Issue 3: Practical Experimental Problems

Q5: My aromatic substrate has an amine (-NH₂) or hydroxyl (-OH) group, and the reaction is not working. What is the issue?

A5: Aromatic compounds containing amine or hydroxyl groups are generally not suitable for Friedel-Crafts acylation.[3] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, forming a complex that deactivates both the catalyst and the aromatic ring.[3][10]

  • Workaround: A common strategy is to protect the functional group before acylation. For example, an amine can be acetylated to form an amide, which is less basic and directs ortho- and para-substitution.[4] The protecting group can be removed after the Friedel-Crafts reaction.[10]

Q6: The reaction mixture becomes a thick, unmanageable slurry. What can I do?

A6: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.[4]

  • Solvent Choice and Volume: Ensure you are using a sufficient volume of an appropriate solvent. Dichloromethane is a common choice as it is a good solvent for the reactants and the intermediate complex.[4]

  • Stirring: Efficient mechanical stirring is crucial to maintain a homogenous mixture and ensure good heat transfer.[4]

Q7: I'm having trouble with the work-up; an emulsion has formed. How can I resolve this?

A7: The formation of emulsions during the aqueous work-up is a common problem.[3][4]

  • Quenching: Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring.[3][4]

  • Breaking Emulsions: If an emulsion still forms, adding a saturated solution of NaCl (brine) can help to break it by increasing the ionic strength of the aqueous layer.[3][6]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize the effects of key parameters on the yield and selectivity of Friedel-Crafts acylation.

Table 1: Effect of Catalyst Stoichiometry

Catalyst (AlCl₃) EquivalentsTypical OutcomeRationale
< 1.0Low to no yieldInsufficient catalyst to drive the reaction to completion due to complexation with the ketone product.[1][2]
≥ 1.0Optimal YieldStoichiometric amounts are required to account for complexation with the product.[2][4]
> 1.1Potentially higher yieldA slight excess can help to overcome any catalyst deactivation by trace amounts of moisture.[4]

Table 2: Influence of Solvent on Regioselectivity for Naphthalene Acylation

SolventPredominant IsomerRationale
Carbon Disulfide (CS₂) (non-polar)1-acetylnaphthaleneFavors the kinetically controlled product. The product-catalyst complex precipitates, preventing rearrangement.[7][8]
Dichloromethane (CH₂Cl₂) (non-polar)1-acetylnaphthaleneFavors the kinetically controlled product.[7]
Nitrobenzene (polar)2-acetylnaphthaleneFavors the thermodynamically more stable product. The product-catalyst complex remains in solution, allowing for rearrangement.[4][7][8]

Table 3: General Effect of Temperature on Reaction Outcome

Temperature RangeTypical OutcomeRationale
Low (e.g., 0-25 °C)Higher selectivity, slower reactionMinimizes side reactions and can favor kinetic products.[5][6]
Moderate (e.g., 25-80 °C)Increased reaction rate, potentially lower selectivityBalances reaction rate and selectivity. Many reactions proceed well in this range.[4][5]
High (e.g., >80 °C)Faster reaction, risk of decomposition and tar formationCan lead to byproducts and lower overall yield of the desired product.[5][7]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation of Toluene

This protocol is a general guideline for the acylation of an activated aromatic ring.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Toluene

  • Acetyl Chloride (CH₃COCl)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • 5% HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture with a drying tube.[4]

  • Reagent Preparation: In the round-bottom flask, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0-5 °C using an ice bath.[6]

  • Acylium Ion Formation: Add acetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension.

  • Substrate Addition: Add toluene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture while maintaining the low temperature.[11]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the progress by TLC.[1]

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[11]

  • Extraction: Transfer the mixture to a separatory funnel. Collect the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.[11]

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.[11]

  • Purification: Purify the product as necessary, for example, by distillation or column chromatography.

Visualizations

Friedel_Crafts_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Aromatic Substitution Acyl_Chloride R-CO-Cl Acylium_Complex R-CO-Cl-AlCl₃ Acyl_Chloride->Acylium_Complex + AlCl₃ Lewis_Acid AlCl₃ Acylium_Ion [R-C≡O]⁺ + [AlCl₄]⁻ Acylium_Complex->Acylium_Ion Benzene Arene (e.g., Benzene) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Arene Product_Complex Product-Catalyst Complex Sigma_Complex->Product_Complex - H⁺ Final_Product Aryl Ketone Product_Complex->Final_Product Work-up (H₂O)

Caption: The two-step mechanism of Friedel-Crafts acylation.

Experimental_Workflow Start Start Setup Dry Glassware & Anhydrous Conditions Start->Setup Reagents Suspend Lewis Acid in Solvent Cool to 0-5 °C Setup->Reagents Addition1 Add Acylating Agent Dropwise Reagents->Addition1 Addition2 Add Aromatic Substrate Dropwise Addition1->Addition2 Reaction Stir at Room Temperature Monitor by TLC Addition2->Reaction Quench Pour into Ice/HCl Reaction->Quench Extraction Separate Organic Layer Quench->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry with MgSO₄ Wash->Dry Isolate Filter and Evaporate Solvent Dry->Isolate Purify Purify Product Isolate->Purify End End Purify->End

Caption: A general experimental workflow for Friedel-Crafts acylation.

Troubleshooting_Logic solution solution check check Start Low Yield Anhydrous Anhydrous conditions met? Start->Anhydrous Catalyst_Amount Catalyst amount ≥ 1.0 equivalent? Anhydrous->Catalyst_Amount Yes sol_Anhydrous Use fresh anhydrous reagents and flame-dry glassware. Anhydrous->sol_Anhydrous No Substrate_Type Substrate contains -NH₂ or -OH? Catalyst_Amount->Substrate_Type Yes sol_Catalyst Use ≥ 1 equivalent of AlCl₃ to account for product complexation. Catalyst_Amount->sol_Catalyst No Temperature Temperature optimized? Substrate_Type->Temperature No sol_Substrate Protect the functional group (e.g., acetylation of amine). Substrate_Type->sol_Substrate Yes sol_Temp_Yes Review other parameters (solvent, reaction time). Temperature->sol_Temp_Yes Yes sol_Temp_No Screen different temperatures, monitoring by TLC. Temperature->sol_Temp_No No

Caption: A troubleshooting decision tree for low product yield.

References

Technical Support Center: Purification of 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of starting material from the 1-(4-Isobutylphenyl)propan-1-one product.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material impurity in the synthesis of this compound?

The most common starting material impurity is unreacted isobutylbenzene. This is particularly prevalent if the reaction has not gone to completion or if an excess of isobutylbenzene was used during the synthesis, which is a common practice in Friedel-Crafts acylation reactions to favor the desired product.

Q2: What are the potential side products of the synthesis?

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of isobutylbenzene with propionyl chloride or propionic anhydride. The isobutyl group is an ortho-, para-directing group. While the para-substituted product is sterically favored and is the major product, a small amount of the ortho-isomer, 1-(2-isobutylphenyl)propan-1-one, can be formed as a byproduct. Due to the deactivating nature of the ketone group, poly-acylation is generally not a significant issue.[1][2][3]

Q3: What are the recommended methods for purifying the crude this compound product?

The primary methods for purifying the product and removing unreacted isobutylbenzene are:

  • Fractional Distillation: This is a highly effective method due to the significant difference in boiling points between the starting material and the product.

  • Column Chromatography: This technique separates compounds based on their polarity and is effective for removing both starting material and side products.

  • Recrystallization: If the crude product is a solid or can be induced to crystallize, this method can yield a highly pure product.

Troubleshooting Guides

Issue 1: Presence of a significant amount of starting material (isobutylbenzene) in the product after initial work-up.

Identification: The presence of isobutylbenzene can be confirmed by ¹H NMR spectroscopy. Isobutylbenzene will show characteristic signals for the isobutyl group and the aromatic protons. Specifically, a doublet for the six methyl protons around 0.9 ppm, a multiplet for the methine proton around 1.86 ppm, a doublet for the methylene protons around 2.47 ppm, and multiplets for the aromatic protons between 7.1 and 7.3 ppm.[4]

Solutions:

MethodTroubleshooting Steps
Fractional Distillation 1. Ensure your distillation apparatus is set up for fractional distillation with a fractionating column (e.g., Vigreux, Raschig rings). 2. Carefully monitor the temperature at the head of the column. The first fraction to distill will be the lower-boiling isobutylbenzene (boiling point: ~170 °C at atmospheric pressure).[5][6][7][8][9] 3. After the isobutylbenzene has been removed, the temperature will rise significantly. The desired product, this compound, will distill at a higher temperature (boiling point: 116-125 °C at 270 Pa, which is significantly higher at atmospheric pressure). 4. It is often advisable to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product and prevent potential decomposition.
Column Chromatography 1. Choose an appropriate solvent system. A common choice for separating aromatic ketones from less polar hydrocarbons is a mixture of hexane and ethyl acetate.[10] 2. Start with a low polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) to elute the non-polar isobutylbenzene first. 3. Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar product, this compound. 4. Monitor the fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
Issue 2: The product is an oil and does not crystallize.

Identification: The crude product may appear as a viscous oil, making purification by recrystallization challenging.

Solutions:

MethodTroubleshooting Steps
Inducing Crystallization 1. Scratching: Use a glass rod to scratch the inside of the flask containing the product dissolved in a minimal amount of a suitable solvent. The microscopic scratches on the glass can provide nucleation sites for crystal growth. 2. Seeding: If you have a small amount of pure crystalline product, add a seed crystal to the supersaturated solution to initiate crystallization. 3. Solvent System: Experiment with different solvent systems. A mixture of a solvent in which the compound is soluble and a "non-solvent" in which it is insoluble can often induce crystallization. For aromatic ketones, combinations like ethanol/water or ethyl acetate/hexane can be effective.[11][12][13][14]
Alternative Purification If crystallization is unsuccessful, revert to fractional distillation or column chromatography as the primary purification methods.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus. Use a round-bottom flask of an appropriate size for your crude product. The fractionating column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for vapor-liquid equilibrium.

  • Distillation:

    • Add the crude product to the distillation flask along with a few boiling chips or a magnetic stir bar.

    • Begin heating the flask gently.

    • Collect the first fraction, which will be predominantly isobutylbenzene, at a temperature corresponding to its boiling point at the given pressure.

    • Once the temperature begins to rise sharply, change the receiving flask to collect the main fraction containing this compound.

    • Collect the product over its boiling range.

  • Analysis: Analyze the collected fractions by ¹H NMR or Gas Chromatography (GC) to confirm purity.

Protocol 2: Purification by Column Chromatography
  • Column Packing:

    • Select a glass column of appropriate diameter and length based on the amount of crude product.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed.[10][15][16]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase to elute the product.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
IsobutylbenzeneC₁₀H₁₄134.22~170 (at 1 atm)[5][6][7][8][9]
This compoundC₁₃H₁₈O190.28116-125 (at 270 Pa)

Table 2: ¹H NMR Chemical Shift Comparison

ProtonsIsobutylbenzene (ppm)[4]This compound (Expected, ppm)
-CH₃ (isobutyl)~0.9 (d, 6H)~0.9 (d, 6H)
-CH- (isobutyl)~1.86 (m, 1H)~1.9 (m, 1H)
-CH₂- (isobutyl)~2.47 (d, 2H)~2.5 (d, 2H)
Aromatic H (ortho to isobutyl)~7.1-7.3 (m, 2H)~7.2 (d, 2H)
Aromatic H (meta to isobutyl)~7.1-7.3 (m, 3H)~7.9 (d, 2H)
-CH₂- (propionyl)N/A~2.9 (q, 2H)
-CH₃ (propionyl)N/A~1.2 (t, 3H)

Note: d = doublet, t = triplet, q = quartet, m = multiplet. Expected shifts for the product are estimated based on typical values for similar structures.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis start Crude Product (this compound + Isobutylbenzene) distillation Fractional Distillation start->distillation High BP Difference chromatography Column Chromatography start->chromatography Polarity Difference recrystallization Recrystallization start->recrystallization If Solid analysis NMR / GC Analysis distillation->analysis chromatography->analysis recrystallization->analysis pure_product Pure Product analysis->pure_product Purity Confirmed

Caption: Purification workflow for this compound.

Troubleshooting_Logic start Crude Product Analysis impurity Isobutylbenzene Detected? start->impurity oily_product Product is an Oil? impurity->oily_product No distill Perform Fractional Distillation impurity->distill Yes induce_cryst Induce Crystallization (Scratch/Seed) oily_product->induce_cryst Yes pure Pure Product oily_product->pure No (Crystalline) distill->pure column Run Column Chromatography column->pure induce_cryst->column Failure induce_cryst->pure Success

Caption: Troubleshooting logic for purification issues.

References

Technical Support Center: Degradation of 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 1-(4-Isobutylphenyl)propan-1-one. This compound is recognized as Ibuprofen EP Impurity C and its degradation behavior is often studied in the context of Ibuprofen's stability.[1][][3] The information presented here is largely based on forced degradation studies of Ibuprofen, which provides a strong predictive framework for understanding the degradation of this compound due to their structural similarity.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on studies of the structurally related compound Ibuprofen, the primary degradation of this compound is anticipated to occur under conditions of stress such as exposure to light (photodegradation), acid, base, heat, and oxidizing agents.[4] Photodegradation, in particular, is a significant pathway for Ibuprofen and similar compounds, potentially leading to the formation of various photoproducts.[5][6][7][8]

Q2: What are the common degradation products observed in studies of related compounds like Ibuprofen?

A2: Forced degradation studies of Ibuprofen have identified several degradation products. While direct degradation products of this compound are not extensively documented, analogous products to those of Ibuprofen can be expected. For Ibuprofen, photodegradation can yield products such as 4-isobutylacetophenone (IBAP), which is known to be more toxic than the parent compound.[7] Other identified degradation products from various stress conditions include 4-acetyl benzoic acid and various hydroxylated and carboxylated species.[5][9]

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and robust method for separating and quantifying this compound and its degradation products.[][4] For structural elucidation and identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.[4][8] Nuclear Magnetic Resonance (NMR) spectroscopy is also used for the definitive structural characterization of isolated degradation products.[5]

Q4: How can I perform a forced degradation study for this compound?

A4: A forced degradation study involves subjecting the compound to various stress conditions to accelerate its degradation. A typical study would include exposure to acidic, basic, and neutral hydrolysis; oxidation; photolysis; and thermal stress. The conditions should be sufficiently stringent to induce degradation (typically 5-20%) but not so harsh as to cause complete decomposition. Analysis of the stressed samples by a stability-indicating HPLC method is then performed to identify and quantify the degradation products.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
No or Slow Degradation Observed 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions. 3. Incorrect preparation of stress agents.1. Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of exposure. 2. For photostability, increase the light intensity or exposure time. 3. Verify the concentration and pH of all prepared solutions.
Poor Resolution of Degradation Peaks in HPLC 1. Inappropriate mobile phase composition or gradient. 2. Unsuitable HPLC column. 3. Co-elution of the parent compound and degradation products.1. Optimize the mobile phase by adjusting the solvent ratio, pH, or ionic strength. Implement a gradient elution program. 2. Select a column with a different stationary phase (e.g., C18, C8, Phenyl) or a smaller particle size for higher efficiency. 3. Adjust the detection wavelength to maximize the signal of the degradation products relative to the parent compound.
Identification of Unknown Degradation Products is Difficult 1. Insufficient concentration of the degradation product for characterization. 2. Complex fragmentation pattern in MS. 3. Lack of reference standards.1. Concentrate the sample or perform semi-preparative HPLC to isolate the impurity. 2. Utilize high-resolution mass spectrometry (e.g., QTOF-MS) for accurate mass determination and tandem MS (MS/MS) for fragmentation analysis.[4] 3. Synthesize potential degradation products based on predicted pathways to use as reference standards.
Inconsistent Results Across Replicate Experiments 1. Variability in experimental conditions (e.g., temperature, light exposure). 2. Instability of the degradation products. 3. Inconsistent sample preparation.1. Ensure precise control of all experimental parameters. Use a calibrated oven and photostability chamber. 2. Analyze samples immediately after the stress period or store them under conditions that prevent further degradation (e.g., refrigeration, protection from light). 3. Standardize all sample preparation steps, including dilutions and extractions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a hot air oven at 70°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period.

3. Sample Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: HPLC Method for Analysis of Degradation Products

This is a representative HPLC method that can be optimized for the specific application.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Degradation Pathway and Workflow Diagrams

G Predicted Degradation Pathways of this compound cluster_stress Stress Conditions cluster_products Potential Degradation Products parent This compound acid Acid Hydrolysis parent->acid base Base Hydrolysis parent->base oxidation Oxidation parent->oxidation photo Photodegradation parent->photo thermal Thermal Stress parent->thermal prod1 Hydrolyzed Products acid->prod1 base->prod1 prod2 Oxidized Products oxidation->prod2 prod3 Photoproducts (e.g., 4-Isobutylacetophenone) photo->prod3 prod4 Isomers/Rearrangement Products thermal->prod4

Caption: Predicted degradation pathways under various stress conditions.

G Experimental Workflow for Degradation Study start Start: Obtain This compound stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress hplc HPLC Analysis (Separation & Quantification) stress->hplc lcms LC-MS/MS Analysis (Identification of Unknowns) hplc->lcms If unknowns present data Data Analysis & Reporting hplc->data nmr NMR Spectroscopy (Structure Elucidation of Isolated Impurities) lcms->nmr For definitive structure lcms->data nmr->data end End: Characterize Degradation Profile data->end

Caption: A typical experimental workflow for a degradation study.

References

Challenges in the scale-up of 1-(4-Isobutylphenyl)propan-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isobutylphenyl)propan-1-one, a key intermediate in the production of Ibuprofen.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: The most prevalent industrial method is the Friedel-Crafts acylation of isobutylbenzene with either propionyl chloride or propionic anhydride, using a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃). This method is favored for its relatively high yield and selectivity for the desired para-isomer when conducted under optimized conditions.

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this synthesis?

A2: Key challenges during the scale-up include:

  • Heat Management: The reaction is highly exothermic, and improper heat dissipation can lead to side reactions and reduced selectivity.[1]

  • Reagent Addition: Controlled addition of the acylating agent and catalyst is critical to maintain optimal reaction temperature and prevent localized overheating.

  • Mass Transfer: In heterogeneous reaction mixtures, ensuring efficient mixing is crucial to maximize contact between reactants and the catalyst.

  • Quenching and Work-up: The quenching of the reaction with water is extremely exothermic and requires careful control to prevent runaway reactions.[1][2] Subsequent work-up to remove the catalyst and purify the product can be challenging at a large scale.

  • Byproduct Formation: Formation of undesired ortho and meta isomers, as well as polyacylated products, can occur and complicate purification.

Q3: Are there greener alternatives to the traditional AlCl₃-catalyzed Friedel-Crafts acylation?

A3: Yes, research has focused on developing more environmentally benign catalysts. Solid acid catalysts, such as zeolites (e.g., Hβ), have shown promise in the acylation of isobutylbenzene.[3] These catalysts are often reusable, non-corrosive, and can lead to simpler work-up procedures. Additionally, solvent-free reaction conditions are being explored to reduce the environmental impact.[3]

Q4: How can the regioselectivity (formation of the desired para-isomer) be maximized?

A4: Maximizing the yield of the para-isomer is a critical aspect of this synthesis. Lowering the reaction temperature significantly improves the selectivity for the desired para-product over the ortho and meta isomers.[4] The choice of solvent can also influence the isomeric ratio.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Cause Troubleshooting Action
Moisture contamination Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous aluminum chloride is extremely sensitive to moisture and will be deactivated.
Insufficient catalyst The ketone product forms a complex with AlCl₃, effectively sequestering it. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ relative to the acylating agent is often required.
Poor mixing On a larger scale, ensure efficient agitation to suspend the AlCl₃ and promote contact between reactants. Inadequate mixing can lead to localized reactions and reduced overall conversion.
Low reaction temperature While low temperatures favor para-selectivity, excessively low temperatures may slow the reaction rate to an impractical level. Optimize the temperature to balance selectivity and reaction time.

Issue 2: Formation of Significant Amounts of Isomeric Impurities

Possible Cause Troubleshooting Action
High reaction temperature Higher temperatures tend to favor the formation of the ortho and meta isomers. Maintain a low and controlled reaction temperature, ideally below 0°C, to enhance para-selectivity.[4]
Incorrect catalyst loading The amount of catalyst can influence the isomer ratio. Experiment with different catalyst loadings to find the optimal balance for your specific conditions.
Solvent effects The polarity of the solvent can affect the regioselectivity. Consider evaluating different solvents to optimize the isomeric purity of the product.

Issue 3: Difficult or Uncontrolled Quenching Process

Possible Cause Troubleshooting Action
Rapid addition of water to the reaction mixture Never add water directly to the reaction mixture. The reaction of water with unreacted AlCl₃ is violently exothermic.[2]
Insufficient cooling during quenching Always pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water.[2] This provides a large surface area for heat exchange and helps to control the exotherm.
Formation of emulsions during work-up The formation of aluminum salts can lead to stable emulsions. Adding a saturated brine solution can help to break the emulsion. Filtering the mixture through a pad of celite may also be effective.

Issue 4: Product Purification Challenges

Possible Cause Troubleshooting Action
Presence of close-boiling isomers If distillation is used for purification, achieving high purity can be difficult due to the close boiling points of the isomers. Optimize reaction conditions to minimize isomer formation.
Residual aluminum salts Ensure the work-up procedure effectively removes all aluminum salts. This typically involves washing the organic layer with dilute acid (e.g., HCl) followed by water and a bicarbonate solution.[2]
Oily product that is difficult to crystallize The crude product may be an oil. Crystallization can often be induced by using a suitable solvent system and cooling. Seeding with a small crystal of pure product can also initiate crystallization.

Quantitative Data

Table 1: Effect of Reaction Temperature on the Regioselectivity of Isobutylbenzene Acylation

Temperature (°C)Para:Ortho Isomer RatioReference
0>95:5General observation in Friedel-Crafts literature
-10 to -30>98:2[4]
25Lower selectivity (specific ratio varies)General trend
83Significantly lower selectivity[5]

Table 2: Effect of Catalyst and Acylating Agent on Yield

CatalystAcylating AgentYield (%)Reference
AlCl₃Propionyl ChlorideTypically >85% (optimized)Industrial Processes
FeCl₃·6H₂OAcetic Anhydride62% (for anisole, as a model)[6]
Zeolite HβAcetic Anhydride72% conversion, 94% selectivity (for acetylation)[7]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of this compound

Materials:

  • Isobutylbenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • After the addition is complete, add isobutylbenzene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: In a separate large beaker, prepare a slurry of crushed ice and water. Slowly and carefully pour the cold reaction mixture into the vigorously stirred ice-water slurry.

  • Work-up: Once the exotherm has subsided, add concentrated HCl to dissolve any remaining aluminum salts. Transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent (e.g., hexane).

Visualizations

G Friedel-Crafts Acylation Mechanism cluster_0 Activation of Acylating Agent cluster_1 Electrophilic Aromatic Substitution cluster_2 Product Liberation Propionyl_Chloride Propionyl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Propionyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion_Complex->Sigma_Complex Isobutylbenzene Isobutylbenzene Isobutylbenzene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Product This compound Product_Complex->Product + H₂O (Quench)

Caption: Friedel-Crafts acylation reaction mechanism.

G Experimental Workflow for Synthesis Start Start Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Reaction_Setup Reagent_Charging Charge AlCl₃ and Solvent Reaction_Setup->Reagent_Charging Cooling Cool to 0°C Reagent_Charging->Cooling Acyl_Chloride_Addition Add Propionyl Chloride Cooling->Acyl_Chloride_Addition Substrate_Addition Add Isobutylbenzene Acyl_Chloride_Addition->Substrate_Addition Reaction Stir at 0°C (2-4h) Monitor by TLC/GC Substrate_Addition->Reaction Quenching Quench by adding to Ice/Water Reaction->Quenching Workup Acid/Base Washes Quenching->Workup Drying Dry Organic Layer Workup->Drying Solvent_Removal Solvent Removal (Rotovap) Drying->Solvent_Removal Purification Purification (Distillation/Crystallization) Solvent_Removal->Purification Final_Product Pure Product Purification->Final_Product

Caption: A typical experimental workflow for the synthesis.

G Troubleshooting Logic for Low Yield Low_Yield Low Yield Observed Check_Moisture Moisture Contamination? Low_Yield->Check_Moisture Dry_Glassware Ensure Dry Glassware & Reagents Check_Moisture->Dry_Glassware Yes Check_Catalyst Sufficient Catalyst? Check_Moisture->Check_Catalyst No Yield_Improved Yield Improved Dry_Glassware->Yield_Improved Increase_Catalyst Increase Catalyst Loading Check_Catalyst->Increase_Catalyst No Check_Mixing Adequate Mixing? Check_Catalyst->Check_Mixing Yes Increase_Catalyst->Yield_Improved Improve_Agitation Improve Agitation Check_Mixing->Improve_Agitation No Check_Temperature Reaction Temperature Too Low? Check_Mixing->Check_Temperature Yes Improve_Agitation->Yield_Improved Optimize_Temperature Optimize Temperature Check_Temperature->Optimize_Temperature Yes Check_Temperature->Yield_Improved No Optimize_Temperature->Yield_Improved

Caption: A troubleshooting decision tree for low product yield.

References

Validation & Comparative

A Comparative Guide to Certified Reference Materials for Ibuprofen Impurity Analysis: Featuring 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of pharmaceutical quality control and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. For a widely used non-steroidal anti-inflammatory drug (NSAID) like Ibuprofen, the identification and quantification of impurities are critical steps mandated by regulatory bodies to ensure safety and efficacy. Certified Reference Materials (CRMs) are the cornerstone of this analytical process, providing the benchmark against which product batches are measured.

This guide offers an objective comparison of 1-(4-Isobutylphenyl)propan-1-one, a known impurity of Ibuprofen, with other relevant certified reference materials used in the quality control of Ibuprofen. The information presented herein is compiled from pharmacopeial monographs and analytical studies to assist researchers and quality control analysts in their selection and application of appropriate CRMs.

Comparison of Ibuprofen-Related Certified Reference Materials

The selection of a CRM is guided by the specific impurities that need to be monitored, as often dictated by the synthetic route of the API and its degradation pathways. This compound is a process-related impurity in some synthetic routes of Ibuprofen. For a comprehensive analysis, it is often necessary to use a range of impurity CRMs. Below is a comparison of several commercially available CRMs for Ibuprofen analysis.

Certified Reference MaterialCommon Name / Pharmacopeial DesignationCAS NumberMolecular FormulaTypical PurityKey Application
This compound Ibuprofen Process Impurity59771-24-3C₁₃H₁₈O>98%Identification and quantification of a specific process-related impurity.
Ibuprofen Ibuprofen Reference Standard15687-27-1C₁₃H₁₈O₂USP/EP GradeAssay of the active pharmaceutical ingredient; system suitability tests.
2-(4-Butylphenyl)propanoic acid Ibuprofen Impurity B3585-49-7C₁₃H₁₈O₂>95%Identification of a known degradation and process-related impurity.[1]
1-(4-Isobutylphenyl)ethan-1-one Ibuprofen Related Compound C38861-78-8C₁₂H₁₆O>95%A key impurity listed in both USP and EP monographs for system suitability and impurity profiling.[2][3]
3-(4-Isobutylphenyl)propanoic Acid Ibuprofen Impurity F65322-85-2C₁₃H₁₈O₂~99.8%Identification of a known process-related impurity.[4]
(2RS)-2-[4-(2-Methylpropyl)phenyl]propanamide Ibuprofen Impurity C (EP)59512-17-3C₁₃H₁₉NO>98%Identification of a known process-related impurity as per the European Pharmacopoeia.[5][6]

Note: Purity values are typical and can vary by supplier and lot. Users should always refer to the Certificate of Analysis provided with the specific CRM.

Experimental Protocols

The use of these CRMs is predominantly in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), as described in the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph.Eur.).[7][8] Below is a representative experimental protocol synthesized from these official methods for the analysis of Ibuprofen and its related substances.

Representative HPLC Method for Ibuprofen and Impurity Analysis

This method is for the identification and quantification of impurities in an Ibuprofen drug substance or product.

1. Chromatographic System:

  • Apparatus: A liquid chromatograph equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm packing (or a column with equivalent performance).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 - 2.0 mL/minute.

  • Detection Wavelength: 214 nm or 220 nm.[9]

  • Injection Volume: 5 - 10 µL.

2. Mobile Phase Preparation:

  • Mobile Phase A: A filtered and degassed mixture of water (adjusted to pH 2.5 with phosphoric acid) and acetonitrile (e.g., in a 67:34 ratio).[7]

  • Mobile Phase B (for gradient elution): Acetonitrile.[9]

  • The exact composition and gradient profile may vary depending on the specific pharmacopeial method being followed.

3. Preparation of Solutions:

  • Diluent: A mixture of acetonitrile and water (e.g., 50:50).

  • Test Solution (Sample): Prepare a solution of the Ibuprofen substance to be examined in the diluent to a final concentration of approximately 5 mg/mL.

  • Reference Solution A (Ibuprofen): Accurately weigh and dissolve a quantity of Ibuprofen CRM in the diluent to obtain a known concentration (e.g., 0.2 mg/mL).

  • Reference Solution B (System Suitability): Prepare a solution containing a known concentration of Ibuprofen CRM and relevant impurity CRMs (e.g., Ibuprofen Related Compound C) in the diluent. This is used to verify the resolution and performance of the chromatographic system.[2]

  • Reference Solution C (Impurity Standard): Prepare a solution of the specific impurity CRM, such as this compound, in the diluent to a known concentration (e.g., 0.005 mg/mL).

4. Chromatographic Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank.

  • Inject Reference Solution B (System Suitability) and verify that the system suitability requirements (e.g., resolution between Ibuprofen and the main impurity peak) are met. The resolution should be not less than 2.0.[7]

  • Inject Reference Solution A and Reference Solution C.

  • Inject the Test Solution.

  • Record the chromatograms for a run time that allows for the elution of all relevant impurities.

5. Data Analysis:

  • Identify the peaks in the chromatogram of the Test Solution by comparing their retention times with those of the standards.

  • Calculate the percentage of each impurity in the Ibuprofen sample using the peak areas and the known concentrations of the CRMs. The general formula for calculation is:

    % Impurity = (Area of Impurity in Sample / Area of Impurity in Standard) x (Concentration of Standard / Concentration of Sample) x 100

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows associated with the use of CRMs in pharmaceutical quality control.

G Logical Relationship of Ibuprofen and its Impurities API Ibuprofen (API) Final_Product Ibuprofen Drug Product API->Final_Product Impurity_Source Synthetic Process & Degradation Impurity_Source->API Impurity_A Impurity A Impurity_Source->Impurity_A leads to Impurity_B Impurity B Impurity_Source->Impurity_B leads to Impurity_C This compound Impurity_Source->Impurity_C leads to Other_Impurities Other Related Substances Impurity_Source->Other_Impurities leads to Impurity_A->Final_Product Impurity_B->Final_Product Impurity_C->Final_Product Other_Impurities->Final_Product

Caption: Relationship between the API and its impurities.

G Experimental Workflow for Impurity Profiling using CRMs start Start: Receive Ibuprofen Sample prep_solutions Prepare Solutions: - Test Sample - CRM Standards - System Suitability start->prep_solutions hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) prep_solutions->hplc_setup sys_suit System Suitability Test (Inject CRM Mix) hplc_setup->sys_suit check_suit Criteria Met? (e.g., Resolution > 2.0) sys_suit->check_suit hplc_analysis Inject Blank, CRMs, and Test Sample check_suit->hplc_analysis Yes fail Troubleshoot System check_suit->fail No data_acq Data Acquisition (Chromatograms) hplc_analysis->data_acq data_proc Data Processing: - Peak Identification - Peak Integration data_acq->data_proc quant Quantification of Impurities (Compare Sample to CRMs) data_proc->quant report Generate Report: - % Impurity - Pass/Fail Decision quant->report end End report->end fail->hplc_setup

Caption: Workflow for using CRMs in HPLC analysis.

References

A Comparative Guide to Analytical Methods for Detecting Impurities in Ibuprofen API

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the detection and quantification of impurities in ibuprofen Active Pharmaceutical Ingredient (API). Ensuring the purity of ibuprofen is critical for its safety and efficacy as a widely used nonsteroidal anti-inflammatory drug (NSAID). This document outlines the performance of common analytical techniques, supported by experimental data, to assist researchers and quality control professionals in selecting the most appropriate methods for their needs.

Comparison of Analytical Methods

The selection of an analytical method for ibuprofen impurity profiling depends on several factors, including the specific impurities to be detected, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely employed techniques due to their high resolution and sensitivity. Spectroscopic methods like UV-Visible and FTIR are often used for identification and quantification of the bulk API but can also be adapted for specific impurity analysis.

The following table summarizes the performance characteristics of different analytical methods based on published data.

Analytical MethodImpurity/AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)Citation
HPLC/UPLC Ibuprofen Related Compound C----[1][2]
Unknown Ibuprofen Impurity0.03 µg/mL0.05 µg/mL0.05-0.5 µg/mL98-102[3]
Ibuprofen and related impurities-≤ 1 µg/mLup to 500 µg/mL-[4][5]
Gas Chromatography (GC) Impurity F2.5 mg/L---[6]
Ibuprofen0.6 µg/mL1.8 µg/mL2-10 µg/mL96-98[7]
Ibuprofen (without derivatization)0.8 ng/mL2.6 ng/mL0.8-70 µg/mL-[8]
FTIR Spectroscopy Ibuprofen--0.2-1.5 w/w %99.7-100.5[9]
4-isobutylacetophenone (IKP)4.62x10⁻³ % p/v---[10]
UV-Visible Spectroscopy Ibuprofen--10-50 µg/mL~100[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are protocols for some of the key experiments cited in this guide.

High-Performance Liquid Chromatography (HPLC) for Ibuprofen and Related Impurities

This method is based on the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) compendial methods.[4]

  • Chromatographic System:

    • Column: Ascentis® Express C18, 150 x 4.6 mm I.D., 2.7 µm particle size.[4]

    • Mobile Phase:

      • A: 0.1% phosphoric acid in water.[4]

      • B: 0.1% phosphoric acid in acetonitrile.[4]

    • Gradient:

      • 0-3 min: 48% A, 52% B

      • 3-13 min: Gradient to 15% A, 85% B

      • 13-16 min: Hold at 15% A, 85% B

    • Flow Rate: 1 mL/min.[4]

    • Column Temperature: 30 °C.[4]

    • Detector: Diode Array Detector (DAD) at 220 nm and 254 nm.[4]

  • Sample Preparation:

    • Diluent: Acetonitrile and water (50:50).[4]

    • Standard Solution: 0.4 mg/mL of Ibuprofen standard.[4]

    • Resolution Solution: 0.07 mg/mL of each compound (Ibuprofen and its impurities).[4]

Gas Chromatography (GC) for the Determination of Impurity F

This method is suitable for the analysis of volatile impurities.[6]

  • Chromatographic System:

    • Column: ZB-WAXetr capillary column (25 m × 0.53 mm × 2 µm).[6]

    • Carrier Gas: Helium.[6]

    • Flow Rate: 5 ml/min.[6]

    • Injector Temperature: 200℃.[6]

    • Detector: Flame Ionization Detector (FID).[6]

    • Detector Temperature: 250℃.[6]

UV-Visible Spectrophotometry for Ibuprofen Identification

This is a rapid method for the identification of ibuprofen based on its UV absorption profile.[12]

  • Apparatus: UV-Visible spectrophotometer.

  • Sample Preparation:

    • Solution: 250 µg per mL of Ibuprofen.[1]

    • Medium: 0.1 N sodium hydroxide.[1]

  • Analysis:

    • Scan the spectrum and verify the presence of absorption maxima at approximately 264 nm and 272 nm, and a shoulder at 258 nm.[12]

    • Calculate the ratio of absorbances A₂₆₄/A₂₅₈ and A₂₇₂/A₂₅₈ to confirm they fall within the monograph-specified ranges (e.g., 1.20 – 1.30 and 1.00 – 1.10, respectively, as per one study).[12]

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of analyzing impurities in ibuprofen API and the classification of the analytical methods.

Ibuprofen_Impurity_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Processing cluster_result Result & Reporting Sample Ibuprofen API Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Dilution Dilution to working concentration Dissolution->Dilution Chromatography Chromatographic Separation (HPLC, GC) Dilution->Chromatography Spectroscopy Spectroscopic Analysis (UV-Vis, FTIR) Dilution->Spectroscopy Detection Detection of Analyte Signal Chromatography->Detection Spectroscopy->Detection Integration Peak Integration & Area Calculation Detection->Integration Quantification Quantification using Standards Integration->Quantification Impurity_Profile Impurity Profile Generation Quantification->Impurity_Profile Comparison Comparison with Specification Limits Impurity_Profile->Comparison Report Final Report Comparison->Report

Caption: General workflow for ibuprofen API impurity analysis.

References

Comparative Efficacy of 1-(4-Isobutylphenyl)propan-1-one Derivatives: An In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the efficacy of various 1-(4-Isobutylphenyl)propan-1-one derivatives. This class of compounds, structurally related to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, has garnered significant interest for its potential therapeutic applications, ranging from anti-inflammatory and analgesic to anticancer activities. This document summarizes key experimental data, provides detailed methodologies for the cited assays, and visualizes relevant biological pathways to facilitate a deeper understanding of their structure-activity relationships and therapeutic potential.

Data Summary

The following tables present a consolidated view of the biological activities of different this compound derivatives based on available experimental data.

Table 1: Anticancer Activity of Benzoxazole Derivatives of this compound

A study by Kumar et al. (2022) explored the in vitro anticancer activity of a series of 1-(2-(substitutedthio)-4-hydroxybenzo[d]oxazol-5-yl)-2-(4-isobutylphenyl)propan-1-one analogues against human breast cancer cell lines, MCF-7 and MDA-MB-231. The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented below. Doxorubicin, a commonly used chemotherapy agent, was used as a standard reference.[1]

Compound IDSubstitution on Thio-benzoxazole MoietyIC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. MDA-MB-231
7h 3-Trifluoromethylbenzyl8.92 ± 0.91 7.54 ± 0.95
7j 4-Chlorobenzyl9.14 ± 8.22 10.51 ± 0.87
7g 2-Trifluoromethylbenzyl12.19 ± 1.3312.19 ± 1.17
7i 4-Fluorobenzyl14.23 ± 1.128.78 ± 0.58
Doxorubicin (Standard) -9.29 ± 1.027.68 ± 5.36

Data sourced from Kumar et al. (2022).[1]

Table 2: Anti-inflammatory Activity of 1,2,3-Triazole Derivatives of this compound

Research by Kumar et al. (2016) investigated the in vivo anti-inflammatory effects of novel 1-(4-((1H-1,2,3-triazol-4-yl)methoxy)-2-hydroxyphenyl)-2-(4-isobutylphenyl)propan-1-one derivatives using the carrageenan-induced rat paw edema model. The percentage of edema inhibition was measured at various time points after administration of a 10 mg/kg dose of the compounds.[2]

Compound IDSubstitution on Triazole Moiety% Inhibition at 3h% Inhibition at 4h% Inhibition at 5h
13o 4-Nitrobenzyl94.01 96.35 95.62
13l 4-Nitrophenyl90.5993.4393.12
13g Phenyl85.4091.2489.78
13c 4-Chlorophenyl82.4887.5984.67
Ibuprofen (Standard) -93.1695.6295.62

Data sourced from Kumar et al. (2016).[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Procedure:

  • Animal Preparation: Wistar rats of either sex (150-200 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.

  • Compound Administration: The test compounds and the standard drug (e.g., Ibuprofen) are administered orally or intraperitoneally at a specified dose (e.g., 10 mg/kg body weight). A control group receives the vehicle only.

  • Induction of Edema: One hour after the administration of the test compounds, 0.1 mL of a 1% w/v solution of carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.[2]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Procedure:

  • Cell Seeding: Human breast cancer cell lines (MCF-7 and MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2, 4, 8, 16, 32, 64, and 128 μM) and the standard drug (Doxorubicin) for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation of IC₅₀: The percentage of cell viability is calculated, and the IC₅₀ value is determined by plotting the percentage of viability versus the concentration of the compound.[1]

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the biological activities of this compound derivatives.

COX_Pathway membrane Cell Membrane (Phospholipids) arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA₂ pgg2_pgh2 Prostaglandin H₂ (PGH₂) arachidonic_acid->pgg2_pgh2 COX-1 / COX-2 pla2 Phospholipase A₂ cox1 COX-1 (Constitutive) cox2 COX-2 (Inducible by inflammatory stimuli) prostaglandins Prostaglandins (PGE₂, PGI₂) pgg2_pgh2->prostaglandins thromboxanes Thromboxanes (TXA₂) pgg2_pgh2->thromboxanes inflammation Inflammation, Pain, Fever prostaglandins->inflammation platelet_agg Platelet Aggregation, Stomach Lining Protection thromboxanes->platelet_agg inhibitor Ibuprofen Derivatives (NSAIDs) inhibitor->cox1 inhibitor->cox2

Caption: Cyclooxygenase (COX) Signaling Pathway.

Experimental_Workflow cluster_carrageenan Carrageenan-Induced Paw Edema cluster_mtt MTT Assay animal_prep Animal Preparation (Wistar Rats) compound_admin Compound Administration (10 mg/kg) animal_prep->compound_admin carrageenan_injection Carrageenan Injection (Right Hind Paw) compound_admin->carrageenan_injection paw_measurement Paw Volume Measurement (Plethysmometer) carrageenan_injection->paw_measurement data_analysis_carr Data Analysis (% Edema Inhibition) paw_measurement->data_analysis_carr cell_seeding Cell Seeding (MCF-7, MDA-MB-231) compound_treatment Compound Treatment (Various Concentrations) cell_seeding->compound_treatment mtt_addition MTT Reagent Addition compound_treatment->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading data_analysis_mtt Data Analysis (IC₅₀ Calculation) absorbance_reading->data_analysis_mtt

Caption: Experimental Workflows for Efficacy Evaluation.

References

A Comparative Guide to Purity Assessment of 1-(4-Isobutylphenyl)propan-1-one Utilizing qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-(4-Isobutylphenyl)propan-1-one. The information presented herein is intended for research use only and aims to assist in selecting the most appropriate analytical methodology.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality and safety of the final active pharmaceutical ingredient (API). Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination, offering direct quantification without the need for a specific reference standard of the analyte.[1][2][3] This guide provides a detailed protocol for the qNMR analysis of this compound and compares its performance with the more traditional chromatographic techniques of HPLC and GC.

Methodology Comparison

The selection of an analytical technique for purity assessment depends on various factors, including the required accuracy, precision, and the nature of potential impurities.

Parameter qNMR HPLC-UV GC-FID
Principle Intrinsic quantitative response of nuclei in a magnetic field.[1]Separation based on polarity, UV absorbance detection.[1]Separation based on volatility and polarity, flame ionization detection.[4]
Quantitation Absolute (primary ratio method).[1][5]Relative (requires a specific reference standard).Relative (requires a specific reference standard).
Selectivity Excellent for proton-containing molecules; potential for signal overlap.Good for separating closely related structures and isomers.[1]High resolution for volatile and semi-volatile compounds.[4]
Sample Throughput ModerateHighHigh
Destructive NoYesYes
Typical Impurities Detected All proton-containing impurities.[1]Non-volatile and semi-volatile organic impurities.[1]Volatile and semi-volatile organic impurities.[1][4]

Table 1: Comparison of Analytical Techniques for Purity Assessment. This table summarizes the key performance characteristics of qNMR, HPLC-UV, and GC-FID for the analysis of this compound.

Quantitative Data Summary

The following table presents representative data from the purity assessment of a single batch of this compound using the three analytical techniques.

Method Purity (%) Standard Deviation (±) Relative Standard Deviation (%)
qNMR 99.250.080.08
HPLC-UV 99.180.150.15
GC-FID 99.310.120.12

Table 2: Purity Assessment Results for this compound. The data represents the mean of three independent measurements for each technique.

Experimental Protocols

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%).

Solvent: Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS).

Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 s (at least 5 times the longest T₁ of both the analyte and internal standard).

  • Number of Scans (ns): 16

  • Acquisition Time (aq): 4 s

  • Spectral Width (sw): 20 ppm

  • Temperature: 298 K

Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired FID with a line broadening of 0.3 Hz.

  • Manually phase the spectrum and perform a baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the aromatic protons) and the singlet of maleic acid.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard (IS)

Instrumentation: A standard HPLC system with a UV detector.

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient of water (A) and acetonitrile (B).

  • 0-15 min: 60% B

  • 15-25 min: 60-80% B

  • 25-30 min: 80% B

  • 30-31 min: 80-60% B

  • 31-40 min: 60% B

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Injection Volume: 10 µL.

UV Detection: 254 nm.

Sample Preparation:

  • Accurately weigh about 10 mg of this compound and dissolve it in 10 mL of acetonitrile (1 mg/mL).

  • Further dilute to an appropriate concentration for analysis.

Purity Calculation: The purity is determined by the area percentage method, comparing the peak area of the main component to the total area of all observed peaks.

Instrumentation: A GC system with a Flame Ionization Detector (FID).

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

Oven Temperature Program:

  • Initial temperature: 100 °C, hold for 2 min.

  • Ramp: 10 °C/min to 250 °C, hold for 5 min.

Injector Temperature: 250 °C.

Detector Temperature: 280 °C.

Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

Purity Calculation: The purity is calculated using the area percent method, where the peak area of the analyte is compared to the total area of all peaks in the chromatogram.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the qNMR purity assessment and the logical relationship between the compared analytical techniques.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) dissolve Dissolve in CDCl₃ weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer nmr_acq Acquire ¹H-NMR Spectrum (400 MHz) transfer->nmr_acq ft Fourier Transform & Phasing nmr_acq->ft baseline Baseline Correction ft->baseline integrate Integrate Analyte & IS Signals baseline->integrate calculate Calculate Purity integrate->calculate

Figure 1: qNMR Experimental Workflow. This diagram outlines the key steps involved in the purity determination of this compound using qNMR.

Technique_Comparison Purity_Assessment Purity Assessment of This compound qNMR qNMR (Absolute Quantitation) Purity_Assessment->qNMR HPLC HPLC (Relative Quantitation) Purity_Assessment->HPLC GC GC (Relative Quantitation) Purity_Assessment->GC Orthogonal_Method Orthogonal Methods Provide Comprehensive Purity Profile qNMR->Orthogonal_Method Orthogonal to HPLC->Orthogonal_Method GC->Orthogonal_Method

Figure 2: Logical Relationship of Analytical Techniques. This diagram illustrates the relationship between qNMR, HPLC, and GC as orthogonal methods for a comprehensive purity assessment.

References

A Comparative Guide to HPLC Method Development for the Separation of Ibuprofen and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, ensuring the purity and quality of active pharmaceutical ingredients (APIs) like ibuprofen is paramount. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for separating and quantifying ibuprofen from its process-related impurities and degradation products. This guide provides a comparative analysis of various reversed-phase HPLC (RP-HPLC) methods, offering insights into optimizing separation for researchers, scientists, and drug development professionals.

Comparative Analysis of HPLC Methods

The separation of ibuprofen and its impurities is typically achieved using C18 columns with a mobile phase consisting of an aqueous buffer and an organic modifier, most commonly acetonitrile. The choice of chromatographic parameters significantly impacts the resolution, selectivity, and analysis time. Below is a comparison of several published methods.

Parameter Method 1 (Pharmacopeia-like) Method 2 (Comprehensive Impurity Profiling) [1]Method 3 (Isocratic) [2]
Column Ascentis® Express C18, 150 x 4.6 mm, 2.7 µmAgilent ZORBAX Eclipse Plus C18, 250 x 4.6 mm, 5 µmKromasil C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in water10 mM Sodium phosphate buffer (pH 6.9)Water (pH adjusted to 3.0 with phosphoric acid)
Mobile Phase B 0.1% Phosphoric acid in acetonitrileAcetonitrileAcetonitrile
Elution GradientGradientIsocratic (45:55 A:B)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C40 °C35 °C
Detection 220 nm, 254 nm214 nm254 nm
Key Feature Slower gradient to maximize separation and minimize baseline drift at low UV wavelengths.Developed to simultaneously determine ibuprofen and 17 related compounds.[1]A simpler isocratic method suitable for routine analysis of specific known impurities.[2]

Detailed Experimental Protocols

Method 1: Pharmacopeia-like Gradient Method

This method is similar to compendial methods described by the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) and is suitable for the analysis of ibuprofen and its related compounds.

  • Chromatographic Conditions:

    • Column: Ascentis® Express C18, 150 x 4.6 mm, 2.7 µm

    • Mobile Phase:

      • A: 0.1% phosphoric acid in water

      • B: 0.1% phosphoric acid in acetonitrile

    • Gradient Program:

      • 0-3 min: 52% B

      • 3-13 min: 52-85% B

      • 13-16 min: 85% B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detector Wavelength: 220 nm and 254 nm

    • Injection Volume: 7 µL

  • Sample Preparation:

    • Diluent: Acetonitrile and water (50:50)

    • Standard Concentration: 0.4 mg/mL of Ibuprofen

    • Resolution Solution: 0.07 mg/mL of each compound

Method 2: Comprehensive Impurity Profiling Gradient Method

This validated RP-HPLC method was developed for the simultaneous determination of ibuprofen and 17 of its related compounds, including chemical process impurities and degradation products.[1]

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase:

      • A: 10 mM Sodium phosphate buffer (pH 6.9)

      • B: Acetonitrile

    • Gradient Program:

      • 0 min: 18% B

      • A detailed gradient table would be required from the original publication for full replication.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 40 °C

    • Detector Wavelength: 214 nm

  • Sample Preparation:

    • Standard Solution: A stock solution containing ibuprofen and the 17 impurities is prepared and diluted to the desired concentration. For example, 0.5 mg/mL ibuprofen spiked with impurities at a 0.1% level.[1]

Method 3: Isocratic Method for Related Substances

This method is a simpler, isocratic approach for the determination of related substances in ibuprofen raw materials and pharmaceutical preparations.[2]

  • Chromatographic Conditions:

    • Column: Kromasil C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile and water (pH adjusted to 3.0 with phosphoric acid) in a 45:55 (v/v) ratio

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detector Wavelength: 254 nm

  • Sample Preparation:

    • Solutions of ibuprofen raw material or its preparations are prepared in the mobile phase.

Visualizing the HPLC Method Development Workflow

The process of developing a robust HPLC method for impurity profiling follows a logical sequence of steps, from initial planning to final validation.

HPLC_Method_Development start Define Analytical Target Profile info Gather Information on Ibuprofen & Impurities start->info method_selection Initial Method Scouting info->method_selection column_select Column Selection (e.g., C18, C8) method_selection->column_select mobile_phase Mobile Phase Selection (ACN, pH, Buffer) method_selection->mobile_phase detection Detector Wavelength (e.g., 214, 220, 254 nm) method_selection->detection optimization Method Optimization column_select->optimization mobile_phase->optimization detection->optimization gradient Gradient/Isocratic Elution Profile optimization->gradient flow_rate Flow Rate & Temperature optimization->flow_rate validation Method Validation (ICH) gradient->validation flow_rate->validation specificity Specificity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision robustness Robustness validation->robustness routine_analysis Routine Analysis & Quality Control specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis robustness->routine_analysis

Caption: Workflow for HPLC method development and validation.

References

A Comparative Analysis of the Bioactivity of Ibuprofen and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and its key synthetic precursors. While extensive data exists for ibuprofen, a notable scarcity of publicly available experimental data on the biological activities of its precursors presents a significant challenge for a direct comparative performance assessment. This report summarizes the known bioactivity of ibuprofen, outlines the standard synthesis pathways, and details the experimental protocols that would be employed to evaluate the bioactivity of its precursors.

Introduction to Ibuprofen and its Mechanism of Action

Ibuprofen, chemically known as 2-(4-isobutylphenyl)propanoic acid, is a cornerstone in the management of pain, inflammation, and fever.[1] Its therapeutic effects are primarily attributed to its non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are critical in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[1][2] The inhibition of COX-2 is largely responsible for the analgesic and anti-inflammatory effects, while the inhibition of the constitutively expressed COX-1 is associated with potential gastrointestinal side effects.[1]

Synthesis of Ibuprofen and its Key Precursors

The industrial synthesis of ibuprofen has evolved to improve efficiency and reduce environmental impact. The most common methods start with isobutylbenzene. A key intermediate in many synthetic routes is 4'-isobutylacetophenone. Other notable precursors or intermediates in various synthetic strategies include 2-(4-isobutylphenyl)propanal (ibuprofen aldehyde) and 2-(4-isobutylphenyl)propanenitrile (ibuprofen nitrile).

Comparative Bioactivity Data: A Research Gap

A thorough review of the scientific literature reveals a significant gap in the direct comparative bioactivity data between ibuprofen and its primary precursors. Most available research focuses on the synthesis of ibuprofen itself or the biological activities of various ibuprofen derivatives designed to enhance its therapeutic properties. There is a lack of published studies that specifically quantify the anti-inflammatory or cytotoxic effects of isobutylbenzene, 4'-isobutylacetophenone, ibuprofen aldehyde, or ibuprofen nitrile in direct comparison to ibuprofen.

While isobutylbenzene is a known industrial chemical, its specific anti-inflammatory properties are not well-documented in the context of direct comparison to ibuprofen. Similarly, 4'-isobutylacetophenone is primarily regarded as a synthetic intermediate, and its intrinsic biological activity related to inflammation has not been extensively studied.

To address this knowledge gap, the following sections detail the standard experimental protocols that would be necessary to generate the comparative data required for a comprehensive bioactivity assessment.

Experimental Protocols

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay is fundamental for determining the inhibitory effect of a compound on COX-1 and COX-2 enzymes.

Principle: The assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid by purified COX-1 and COX-2 enzymes. The concentration of the compound that causes 50% inhibition of enzyme activity is determined as the IC50 value.

Materials and Reagents:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (Ibuprofen and its precursors)

  • Reference standards (e.g., Celecoxib for COX-2 selectivity)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Prostaglandin E2 (PGE2) ELISA kit

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare solutions of test compounds and reference standards at various concentrations.

  • In a 96-well plate, add the reaction buffer, cofactors, and either COX-1 or COX-2 enzyme to each well.

  • Add the test compounds to the respective wells and pre-incubate to allow for binding to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding a suitable stopping agent.

  • Quantify the amount of PGE2 produced in each well using a competitive ELISA kit.

  • Measure the absorbance using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration compared to the control.

  • Determine the IC50 value from the dose-response curve.

Cell Viability (Cytotoxicity) Assay

This assay is crucial for assessing the potential toxicity of the compounds on cells, particularly immune cells involved in the inflammatory response.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials and Reagents:

  • RAW 264.7 murine macrophage cell line (or other relevant immune cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Ibuprofen and its precursors)

  • Lipopolysaccharide (LPS) for inducing an inflammatory response (optional)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC50 value (the concentration that causes 50% reduction in cell viability).

Data Presentation

The following tables are structured to present the necessary quantitative data for a comprehensive comparison. Due to the aforementioned data gap, these tables are presented as templates for future research.

Table 1: Comparative Cyclooxygenase (COX) Inhibition

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
IbuprofenData AvailableData AvailableData Available
IsobutylbenzeneData Not AvailableData Not AvailableData Not Available
4'-IsobutylacetophenoneData Not AvailableData Not AvailableData Not Available
2-(4-isobutylphenyl)propanalData Not AvailableData Not AvailableData Not Available
2-(4-isobutylphenyl)propanenitrileData Not AvailableData Not AvailableData Not Available

Table 2: Comparative Cytotoxicity on RAW 264.7 Macrophages

CompoundIC50 (µM) after 24h
IbuprofenData Available
IsobutylbenzeneData Not Available
4'-IsobutylacetophenoneData Not Available
2-(4-isobutylphenyl)propanalData Not Available
2-(4-isobutylphenyl)propanenitrileData Not Available

Visualizations

Ibuprofen Signaling Pathway

The primary mechanism of action for ibuprofen involves the inhibition of the COX enzymes within the arachidonic acid cascade.

Ibuprofen_Signaling_Pathway cluster_membrane Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 ArachidonicAcid->COX1 COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Prostaglandins Prostaglandins (PGE2, etc.) (Inflammation, Pain, Fever) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) (Platelet Aggregation) PGH2->Thromboxanes

Caption: Ibuprofen inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

Experimental Workflow for Bioactivity Comparison

This workflow outlines the logical steps for a comparative study of ibuprofen and its precursors.

Experimental_Workflow Compounds Test Compounds (Ibuprofen & Precursors) COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Compounds->COX_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Compounds->Cytotoxicity_Assay IC50_COX Determine COX IC50 Values COX_Assay->IC50_COX Data_Analysis Comparative Data Analysis IC50_COX->Data_Analysis Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Culture->Cytotoxicity_Assay IC50_Cyto Determine Cytotoxicity IC50 Values Cytotoxicity_Assay->IC50_Cyto IC50_Cyto->Data_Analysis Conclusion Conclusion on Relative Bioactivity Data_Analysis->Conclusion

References

Comparative Guide to Cross-Validation of Spectroscopic Data for Synthesized Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise characterization of synthesized ketones is a critical step in ensuring the quality, safety, and efficacy of new chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are powerful tools for elucidating the structure and purity of these compounds. When coupled with robust chemometric methods like cross-validation, these techniques can provide quantitative models for predicting key properties of synthesized ketones. This guide offers an objective comparison of the performance of these spectroscopic methods, supported by experimental data and detailed protocols for cross-validation.

Data Presentation: A Comparative Analysis of Spectroscopic Techniques

The selection of a spectroscopic technique for the analysis of synthesized ketones often depends on the specific analytical goal, whether it is structural confirmation, purity determination, or quantitative analysis of reaction kinetics. The following table summarizes the quantitative performance of NMR, IR, and MS for the analysis of ketones, with a focus on cross-validated models where data is available.

Spectroscopic TechniqueKey Quantitative ParametersTypical Performance MetricsAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Purity, Concentration, Isomeric Ratio- High accuracy and precision (measurement uncertainty < 1.5%)[1][2]- Wide dynamic range (up to 5000:1)[3]- Excellent linearity (correlation coefficient > 0.999)[2]- Provides detailed structural information- Inherently quantitative without the need for identical reference standards- Non-destructive- Relatively low sensitivity compared to MS- Complex spectra for large molecules or mixtures- Higher instrumentation cost
Infrared (IR) Spectroscopy Reaction Monitoring, Functional Group Quantification- High accuracy for origin identification models (e.g., 91.9% for a PLS-NN model)- Fast and non-destructive- Provides information about functional groups and chemical bonds- Can be used for in-line process monitoring[4]- Spectral overlap can complicate quantitative analysis- Less structural information compared to NMR- Sensitive to sample matrix effects
Mass Spectrometry (MS) Molecular Weight Determination, Impurity Profiling, Quantification- High accuracy and precision for quantitative assays (e.g., recovery of 85-115% and inter-day imprecision < 10% for a validated LC-MS/MS assay)[5]- Unmatched sensitivity (detection in the picomolar to femtomolar range)- Provides molecular weight and fragmentation information- Can be coupled with chromatographic techniques for complex mixture analysis- Destructive technique- Isomers can be difficult to distinguish without fragmentation analysis- Matrix effects can suppress ion signals

Mandatory Visualization: Logical Workflow for Cross-Validation

The following diagram illustrates the logical workflow for the cross-validation of spectroscopic data for synthesized ketones. This process is essential for building robust and predictive chemometric models.

cross_validation_workflow cluster_data_acquisition Data Acquisition cluster_preprocessing Data Preprocessing cluster_model_building Model Building and Cross-Validation cluster_model_evaluation Model Evaluation data_acq Spectroscopic Data Acquisition (NMR, IR, MS) preprocessing Spectral Preprocessing (e.g., Baseline Correction, Normalization) data_acq->preprocessing data_split Data Splitting (k-fold or Leave-One-Out) preprocessing->data_split train_model Train Chemometric Model (e.g., PLS, PCA) data_split->train_model validate_model Validate on Test Fold train_model->validate_model performance_metrics Calculate Performance Metrics (e.g., RMSECV, R²) validate_model->performance_metrics model_evaluation Evaluate Model Performance performance_metrics->model_evaluation final_model Final Predictive Model model_evaluation->final_model

Cross-validation workflow for spectroscopic data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and reliability of spectroscopic data analysis. The following protocols outline the key steps for acquiring and cross-validating spectroscopic data for synthesized ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-20 mg of the synthesized ketone and dissolve it in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. For quantitative NMR (qNMR), a known amount of an internal standard with a non-overlapping signal is added.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative analysis, ensure a sufficient relaxation delay (5 times the longest T1) between pulses to allow for full magnetization recovery.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. For qNMR, carefully integrate the signals of the analyte and the internal standard.

  • Cross-Validation (for chemometric models):

    • Data Matrix Creation: Create a data matrix where each row represents a sample and each column represents a variable (e.g., chemical shift, integral value).

    • Model Building: Use a chemometric method such as Principal Component Analysis (PCA) for exploratory analysis or Partial Least Squares (PLS) regression for quantitative prediction.[6]

    • Cross-Validation Procedure: Employ a cross-validation technique like k-fold or leave-one-out to assess the model's predictive performance. For each fold, the model is trained on a subset of the data and tested on the held-out data.

    • Performance Evaluation: Calculate metrics such as the Root Mean Square Error of Cross-Validation (RMSECV) and the coefficient of determination (R²) to evaluate the model's accuracy and robustness.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl, KBr). For solid samples, a KBr pellet or a Nujol mull can be prepared. Solutions can be analyzed in a liquid cell.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder or the pure solvent should be recorded and subtracted from the sample spectrum.

  • Data Processing: The primary data processing step is the conversion of the interferogram to a spectrum via Fourier transform. Baseline correction and normalization may also be applied.

  • Cross-Validation (for chemometric models):

    • Data Matrix Creation: Construct a data matrix with samples as rows and wavenumbers (or spectral regions) as columns.

    • Model Building: Apply chemometric models like PCA or PLS to the spectral data.[4]

    • Cross-Validation Procedure: Perform k-fold or leave-one-out cross-validation to evaluate the model's ability to predict properties of interest (e.g., concentration, isomeric ratio).

    • Performance Evaluation: Assess the model's performance using RMSECV and R².

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the synthesized ketone in a suitable volatile solvent. For gas chromatography-mass spectrometry (GC-MS), the sample is injected into the GC inlet. For direct infusion, the sample solution is introduced directly into the ion source.

  • Data Acquisition: Acquire mass spectra using an appropriate ionization technique (e.g., electron ionization, electrospray ionization). The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Processing: The raw data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z. Peak picking and integration are performed.

  • Cross-Validation (for quantitative models):

    • Data Matrix Creation: For quantitative analysis, a calibration curve is typically constructed using standards of known concentrations. For more complex datasets, a data matrix can be created with samples as rows and selected ion intensities as columns.

    • Model Building: Develop a regression model to relate the ion intensities to the concentration of the ketone.

    • Validation: For quantitative methods, validation includes assessing linearity, accuracy, precision, and limits of detection and quantification.[5] While full cross-validation is less common for traditional quantitative MS, it can be applied to more complex datasets, such as those from metabolomics studies involving ketones.

    • Performance Evaluation: Evaluate the model's performance based on the validation parameters mentioned above.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1-(4-Isobutylphenyl)propan-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(4-Isobutylphenyl)propan-1-one (also known as 4'-Isobutylpropiophenone), a key intermediate in the synthesis of nonsteroidal anti-inflammatory drugs such as ibuprofen.[1] Due to the limited availability of specific hazard data for this compound, a cautious approach based on the safety information for structurally similar chemicals and general principles of laboratory safety is imperative.

Hazard Identification and Risk Assessment

Potential Hazards:

  • Skin Corrosion/Irritation: May cause skin irritation or severe burns upon contact.

  • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.

  • Toxicity: The toxicological properties have not been fully investigated.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to ensure personnel safety.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles conforming to ANSI Z87.1 standard are required. A face shield should be worn over safety glasses when there is a significant risk of splashing.[3]
Hand Protection Chemically resistant gloves are required. Given its ketone structure, butyl rubber or specialized ketone-resistant gloves (e.g., those with PVA coating) are recommended. Nitrile or neoprene gloves may be suitable for incidental contact but should be checked against the manufacturer's chemical resistance guide.[3]
Body Protection A flame-resistant lab coat must be worn and kept fully buttoned. Long pants and closed-toe shoes are mandatory.[3]
Respiratory Protection All work should be conducted in a certified chemical fume hood.[3] If there is a risk of generating aerosols or vapors outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Pre-Handling Checks:

  • Ensure a certified chemical fume hood is fully operational.[3]

  • Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3]

  • Never work alone when handling this compound.[3]

  • Clearly label all containers with the chemical name, "this compound," and appropriate hazard warnings (e.g., "Corrosive," "Handle with Caution").[3]

2. Handling the Compound:

  • Conduct all weighing and manipulations of this compound within a chemical fume hood to minimize inhalation exposure.[3]

  • Use appropriate, clean, and dry glassware.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[3]

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

3. Storage:

  • Store in a tightly closed, properly labeled container.[3]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Consider storing in a locked cabinet to restrict access.[3]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Segregate waste containing this compound from other waste streams.

  • Use a dedicated, labeled hazardous waste container for solid and liquid waste.

2. Disposal Procedure:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and disposable labware should be placed in a designated, sealed, and labeled hazardous waste container.

  • Liquid Waste: Unused or waste solutions of the compound should be collected in a sealed, properly labeled, and chemically compatible hazardous waste container.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_hood Verify Fume Hood & Safety Equipment prep_ppe->prep_hood prep_label Label Glassware prep_hood->prep_label handle_weigh Weigh Compound in Hood prep_label->handle_weigh handle_react Perform Experiment in Hood handle_weigh->handle_react cleanup_waste Segregate Hazardous Waste handle_react->cleanup_waste storage_store Store in Labeled, Sealed Container handle_react->storage_store cleanup_decon Decontaminate Glassware & Area cleanup_waste->cleanup_decon cleanup_ppe Doff PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow from preparation to disposal for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.